molecular formula C15H18N4O8S2 B193917 Ceftibuten hydrate CAS No. 118081-34-8

Ceftibuten hydrate

Cat. No.: B193917
CAS No.: 118081-34-8
M. Wt: 446.5 g/mol
InChI Key: SSWTVBYDDFPFAF-DKOGRLLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceftibuten dihydrate (CAS 118081-34-8) is the dihydrate form of Ceftibuten, a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic intended for research applications . As a beta-lactam antibiotic, its primary mechanism of action is the inhibition of bacterial cell wall synthesis . Ceftibuten dihydrate exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . This binding inactivates PBPs, which are enzymes critical for the terminal stages of assembling the bacterial cell wall and for reshaping it during growth and division . By interfering with the cross-linkage of peptidoglycan chains necessary for cell wall strength and rigidity, Ceftibuten dihydrate causes weakening of the cell wall and ultimately leads to osmotic lysis of the bacterial cell . A key feature of this compound is its stability against a variety of β-lactamase enzymes, making it a valuable research tool for studying infections caused by susceptible β-lactamase-producing strains . In vitro, Ceftibuten exhibits high potency against various Gram-negative bacteria, including Haemophilus influenzae, Escherichia coli, Klebsiella sp., and Proteus sp. . It shows more moderate activity against strains like Serratia sp. and Streptococcus pyogenes, and is comparatively weak against Pseudomonas aeruginosa, obligate anaerobes, enterococci, and staphylococci . This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWTVBYDDFPFAF-DKOGRLLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118081-34-8
Record name Ceftibuten dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118081348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFTIBUTEN DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F4443RWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ceftibuten Hydrate for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ceftibuten (B193870) hydrate (B1144303), a third-generation oral cephalosporin (B10832234) antibiotic. The information presented herein is intended to support research, development, and quality control activities by providing detailed methodologies for key analytical experiments and summarizing essential quantitative data.

General Information

Ceftibuten, as a dihydrate, is a broad-spectrum beta-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its stability in the presence of many β-lactamase enzymes makes it a valuable agent in treating various infections.[2]

PropertyValueReference
Chemical Name (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, dihydrate[3]
CAS Number 118081-34-8 (dihydrate)[3]
Molecular Formula C₁₅H₁₄N₄O₆S₂ · 2H₂O[3]
Molecular Weight 446.5 g/mol [3]
Appearance White to pale yellowish-white crystalline powder[2][4]

Solubility Profile

The solubility of ceftibuten hydrate is a critical parameter for its formulation and in vitro testing. It is sparingly soluble in water and varies with the solvent and pH.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~5 mg/mL[3]
Dimethylformamide (DMF)~2 mg/mL[3]
Phosphate (B84403) Buffered Saline (PBS), pH 7.2~0.1 mg/mL[3]
WaterPractically insoluble[4]
Ethanol (95%)Practically insoluble[4]
Diethyl EtherPractically insoluble[4]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound.

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed, inert container (e.g., glass vial). The excess solid should be visually apparent.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot of the supernatant. To avoid contamination with undissolved solid, filter the sample through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as HPLC-UV.

  • Analysis: Analyze the diluted sample using the validated HPLC-UV method to determine the concentration of ceftibuten.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Thermal Properties

Melting Point

The melting point of this compound is reported as a range, often with decomposition.

PropertyValueReference
Melting Point >180°C (with decomposition)[5]
Experimental Protocol: Capillary Melting Point Determination

This method is a standard pharmacopeial procedure for determining the melting point of a solid.

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder.

  • Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-4 mm.

  • Apparatus Setup: Place the loaded capillary into a melting point apparatus.

  • Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C/min) for a precise measurement, starting from a temperature approximately 10-20 °C below the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid. This range is the melting point.

Crystallinity and Polymorphism

Ceftibuten can exist in different hydration states, including an anhydrous form and a dihydrate form. The crystalline structure has been elucidated by X-ray diffraction. A study has detailed the crystal structures of both anhydrous and hydrated ceftibuten, revealing that both exist as zwitterions.[1][6]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for characterizing the solid-state form of a crystalline substance.

  • Sample Preparation: Gently grind a small amount of this compound powder to ensure a random orientation of crystals.

  • Sample Mounting: Place the powdered sample onto a sample holder.

  • Instrument Setup: Configure the PXRD instrument with appropriate settings for the X-ray source (e.g., Cu Kα radiation), voltage, and current.

  • Data Collection: Scan the sample over a defined 2θ range (e.g., 5° to 40°) at a specified scan rate.

  • Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (in degrees 2θ) for this compound. These peaks can be compared to reference patterns to confirm the polymorphic form.

Spectroscopic and Chromatographic Properties

UV-Vis Spectroscopy

Ceftibuten exhibits characteristic absorbance maxima in the ultraviolet region.

Propertyλmax (nm)SolventReference
UV Absorbance Maxima 218, 262Not specified[3]
261-2650.1 M Phosphate Buffer (pH 8.0)[4]
Experimental Protocol: UV-Vis Spectrophotometry
  • Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., 0.1 M phosphate buffer, pH 8.0) to obtain a stock solution of known concentration.

  • Dilution: Dilute the stock solution to a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2-0.8 AU).

  • Measurement: Record the UV spectrum of the diluted solution over a relevant wavelength range (e.g., 200-400 nm) using the solvent as a blank.

  • Determination of λmax: Identify the wavelength(s) of maximum absorbance from the spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone analytical technique for the identification, quantification, and purity assessment of this compound.

ParameterConditionReference
Column YMC ODS-A, C18 (150 mm x 4.6 mm), 5 µm[7]
Mobile Phase Ammonium (B1175870) Acetate (B1210297) Buffer : Acetonitrile (90:10, v/v)[7]
Flow Rate 1.0 mL/min[7]
Detection Wavelength 262 nm[7]
Column Temperature 30 °C[7]
Injection Volume 20 µL[7]
Run Time 15 min[7]
Retention Time ~8.3 min[7]
Experimental Protocol: RP-HPLC for Quantification
  • Mobile Phase Preparation: Prepare the mobile phase as specified (e.g., 90:10 v/v ammonium acetate buffer:acetonitrile). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard of a known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: For bulk drug, dissolve a known amount in the mobile phase. For formulated products, extract the drug and dilute to a suitable concentration.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of ceftibuten in the sample solution from the calibration curve.

Stability

This compound's stability is influenced by factors such as pH, temperature, and light. Forced degradation studies are essential to understand its degradation pathways.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

  • Acid Hydrolysis: Expose a solution of this compound to an acidic condition (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Expose a solution of this compound to a basic condition (e.g., 0.1 M NaOH) at room or elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug or a solution to high temperatures (e.g., 80 °C).

  • Photodegradation: Expose the solid drug or a solution to UV and visible light in a photostability chamber.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Mechanism of Action

Ceftibuten exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[8] This action is mediated through its binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][5] The inhibition of PBPs leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.[2]

Visualizations

Mechanism_of_Action cluster_bacterium Bacterial Cell Ceftibuten Ceftibuten PBPs Penicillin-Binding Proteins (PBPs) Ceftibuten->PBPs Binds to CellWall Cell Wall Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes PBPs->Peptidoglycan Inhibition Peptidoglycan->CellWall Strengthens Lysis Cell Lysis Peptidoglycan->Lysis Weakened Wall leads to

Caption: Mechanism of action of Ceftibuten.

HPLC_Workflow Start Start Preparation Sample/Standard Preparation Start->Preparation HPLC HPLC System (Pump, Injector, Column, Oven) Preparation->HPLC Inject Detection UV/Vis Detector HPLC->Detection Data Data Acquisition & Processing Detection->Data Result Result Data->Result

Caption: General workflow for HPLC analysis.

References

An In-Depth Technical Guide to the Mechanism of Action of Ceftibuten Hydrate on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftibuten (B193870) hydrate (B1144303) is a third-generation oral cephalosporin (B10832234) antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a detailed examination of the molecular mechanism of action of ceftibuten, with a focus on its interaction with penicillin-binding proteins (PBPs). This document includes a summary of its in vitro activity against key respiratory pathogens, a detailed experimental protocol for determining PBP binding affinity, and visualizations of the relevant molecular pathways and experimental workflows.

Introduction

The bacterial cell wall is a vital structure that maintains cellular integrity and shape, making it an excellent target for antimicrobial agents. Cephalosporins, a class of β-lactam antibiotics, are widely used to treat bacterial infections. Ceftibuten is a third-generation cephalosporin characterized by its broad spectrum of activity against many Gram-negative bacteria and its stability in the presence of many β-lactamase enzymes.[1] Understanding the precise mechanism by which ceftibuten disrupts bacterial cell wall synthesis is crucial for optimizing its clinical use and for the development of new antimicrobial agents.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of ceftibuten, like other β-lactam antibiotics, is the inhibition of peptidoglycan synthesis in the bacterial cell wall.[2] Peptidoglycan is a polymer consisting of sugars and amino acids that forms a mesh-like layer outside the plasma membrane of most bacteria. This layer is essential for maintaining the structural integrity of the cell.

Ceftibuten's bactericidal action is achieved by covalently binding to and inactivating penicillin-binding proteins (PBPs).[1] PBPs are bacterial enzymes that are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide side chains of the peptidoglycan strands. By inhibiting this process, ceftibuten weakens the cell wall, leading to cell lysis and bacterial death.

Primary Target: Penicillin-Binding Protein 3 (PBP3)

Research has identified Penicillin-Binding Protein 3 (PBP3) as the primary molecular target of ceftibuten.[1][3] PBP3 is a high-molecular-weight PBP that plays a critical role in bacterial cell division, specifically in septum formation. The targeted inhibition of PBP3 by ceftibuten disrupts the formation of the division septum, leading to the elongation of the bacterial cells and eventual lysis.

Quantitative Data: In Vitro Activity of Ceftibuten

The in vitro activity of ceftibuten has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC90 values (the concentration at which 90% of isolates are inhibited) for ceftibuten against common respiratory pathogens.

Bacterial Speciesβ-lactamase StatusNumber of IsolatesCeftibuten MIC90 (µg/mL)Reference
Haemophilus influenzaeNot specified572Not specified[1]
Haemophilus influenzaeβ-lactamase positive and negativeNot specifiedNot specified[4]
Moraxella catarrhalisNot specifiedNot specifiedNot specified[4]
Streptococcus pneumoniaeNot specified57216[1]

Experimental Protocols

The following is a detailed protocol for a competitive PBP binding assay, a standard method used to determine the binding affinity (IC50) of a β-lactam antibiotic like ceftibuten for its target PBPs.

Competitive Penicillin-Binding Protein (PBP) Assay

Objective: To determine the 50% inhibitory concentration (IC50) of ceftibuten for specific PBPs.

Principle: This assay measures the ability of an unlabeled β-lactam (ceftibuten) to compete with a labeled β-lactam (e.g., fluorescently tagged penicillin, such as Bocillin-FL) for binding to PBPs in a bacterial membrane preparation. The decrease in the signal from the labeled probe corresponds to the binding of the unlabeled competitor.

Materials:

  • Bacterial strain of interest (e.g., Haemophilus influenzae)

  • Ceftibuten hydrate

  • Bocillin™ FL (fluorescent penicillin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

  • Bradford protein assay reagent

  • SDS-PAGE equipment and reagents

  • Fluorescence gel scanner

Methodology:

  • Preparation of Bacterial Membranes: a. Grow the bacterial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation. c. Wash the cell pellet with PBS. d. Resuspend the pellet in PBS containing lysozyme, DNase I, and a protease inhibitor cocktail. e. Lyse the cells by sonication on ice. f. Centrifuge the lysate at low speed to remove unlysed cells and debris. g. Centrifuge the supernatant at high speed to pellet the cell membranes. h. Wash the membrane pellet with PBS and resuspend in a small volume of PBS. i. Determine the total protein concentration of the membrane preparation using the Bradford assay.

  • Competitive Binding Assay: a. In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with serially diluted concentrations of ceftibuten for 30 minutes at room temperature. Include a control with no ceftibuten. b. Add a fixed concentration of Bocillin-FL to each tube and incubate for an additional 10 minutes at room temperature. c. Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Fluorescence Detection: a. Separate the proteins in the samples by SDS-PAGE. b. After electrophoresis, visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

  • Data Analysis: a. Quantify the fluorescence intensity of each PBP band in each lane. b. For each ceftibuten concentration, calculate the percentage of Bocillin-FL binding relative to the control (no ceftibuten). c. Plot the percentage of binding against the logarithm of the ceftibuten concentration. d. Determine the IC50 value, which is the concentration of ceftibuten that results in a 50% reduction in Bocillin-FL binding to the specific PBP.

Visualizations

Signaling Pathway of Ceftibuten Action

Ceftibuten_Mechanism cluster_bacterium Bacterial Cell Ceftibuten Ceftibuten Outer_Membrane Outer Membrane (Gram-negative) Ceftibuten->Outer_Membrane Diffusion through porins Periplasm Periplasmic Space Outer_Membrane->Periplasm PBP3 Penicillin-Binding Protein 3 (PBP3) Periplasm->PBP3 Binding Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP3->Peptidoglycan_Synthesis Inhibition Cell_Wall_Weakening Weakened Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Weakening Disruption Cell_Lysis Cell Lysis Cell_Wall_Weakening->Cell_Lysis

Caption: Mechanism of ceftibuten action on a Gram-negative bacterial cell.

Experimental Workflow for PBP Binding Assay

PBP_Binding_Assay_Workflow cluster_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (mid-log phase) Cell_Harvest Harvest Cells (Centrifugation) Bacterial_Culture->Cell_Harvest Membrane_Isolation Isolate Membranes (Lysis & Ultracentrifugation) Cell_Harvest->Membrane_Isolation Protein_Quantification Quantify Protein (Bradford Assay) Membrane_Isolation->Protein_Quantification Pre_incubation Pre-incubate Membranes with Ceftibuten Protein_Quantification->Pre_incubation Labeling Add Fluorescent Penicillin (Bocillin-FL) Pre_incubation->Labeling Reaction_Stop Stop Reaction (SDS Buffer & Heat) Labeling->Reaction_Stop SDS_PAGE SDS-PAGE Reaction_Stop->SDS_PAGE Fluorescence_Scan Fluorescence Gel Scanning SDS_PAGE->Fluorescence_Scan Quantification Quantify Band Intensity Fluorescence_Scan->Quantification IC50_Determination Determine IC50 Quantification->IC50_Determination

References

crystal structure of anhydrous and hydrated ceftibuten

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of Anhydrous and Hydrated Ceftibuten (B193870)

This technical guide provides a comprehensive analysis of the crystal structures of anhydrous and hydrated ceftibuten, tailored for researchers, scientists, and drug development professionals. The information is compiled from peer-reviewed crystallographic studies.

Introduction

Ceftibuten is a third-generation, orally administered cephalosporin (B10832234) antibiotic known for its broad antimicrobial activity and stability against extended-spectrum β-lactamases.[1][2][3][4] Its systematic name is (6R,7R)-7-{[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2][3][4] Ceftibuten can exist in various hydration states, which can significantly impact its physicochemical properties, such as stability and dissolution rate.[1][2][3][4][5] Understanding the three-dimensional structures of its anhydrous and hydrated forms is crucial for drug formulation and development.

Both the anhydrous and hydrated forms of ceftibuten crystallize as zwitterions, where a proton is transferred from the carboxylate group adjacent to the β-lactam ring to the nitrogen atom of the thiazole (B1198619) ring.[1][2][3][4]

Crystal Structure Data

The crystal structures of anhydrous ceftibuten (Form I) and hydrated ceftibuten (Form II) have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in the tables below for direct comparison.

Crystallographic Data and Structure Refinement
ParameterAnhydrous Ceftibuten (I)Hydrated Ceftibuten (II)
Chemical Formula C₁₅H₁₄N₄O₆S₂C₁₅H₁₄N₄O₆S₂·2.652H₂O
Formula Weight (Mr) 410.42458.21
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) Data not available in search resultsData not available in search results, but noted as similar to (I)
b (Å) Data not available in search resultsData not available in search results, but noted as similar to (I)
c (Å) Data not available in search resultsData not available in search results, but noted as similar to (I)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) Data not available in search resultsData not available in search results
Z Data not available in search resultsData not available in search results
Temperature (K) Data not available in search resultsData not available in search results
Radiation Type Data not available in search resultsData not available in search results
R-factor (%) Data not available in search resultsData not available in search results

Note: Specific unit cell dimensions and refinement statistics were not available in the provided search snippets, but both structures were confirmed to crystallize in the orthorhombic space group P2₁2₁2₁ with similar unit-cell parameters.[1][2]

Molecular Geometry and Conformation
FeatureAnhydrous Ceftibuten (I)Hydrated Ceftibuten (II)
Asymmetric Unit One molecule of ceftibuten.One ceftibuten molecule, one fully occupied water molecule, and two partially occupied water molecules.
β-Lactam Ring Almost planar (r.m.s. deviation of 0.032 Å for C8/C12/C10/N9 atoms).Slightly buckled (r.m.s. deviation of 0.078 Å for the same atoms).
Chiral Centers (C8, C12) Both have an absolute configuration of R.Both have an absolute configuration of R.
N13—C12—C8—S7 Torsion Angle 5.0 (10)°17.2 (4)°
Disorder The C24—C25—O26—O27 atoms were disordered over two sites (ratio 0.841:0.159).No disorder mentioned for the ceftibuten molecule. Water molecules O32 and O33 are partially occupied.

Supramolecular Features and Crystal Packing

Anhydrous Ceftibuten (I)

The crystal structure of anhydrous ceftibuten features a three-dimensional network stabilized by O—H⋯O and N—H⋯O hydrogen bonds that link adjacent molecules.[1][2][3][4] A notable characteristic of this form is the presence of void spaces. These voids form channels that propagate along the[6] direction.[1] The total void volume is approximately 167.3 ų, accounting for 9.2% of the unit-cell volume.[1][2] This space is large enough to accommodate between two and three water molecules, which is a critical factor in the transition to the hydrated form.[1][2][3][4]

Hydrated Ceftibuten (II)

In the hydrated structure, the fundamental packing is similar, but with the inclusion of water molecules that significantly alter the hydrogen-bonding network.[1] The network is more complex, consisting of:

  • O—H⋯O and N—H⋯O bonds between ceftibuten molecules.

  • O—H⋯O and N—H⋯O bonds between ceftibuten and water molecules.

  • O—H⋯O bonds between the water molecules themselves.[1][2][3]

The partially occupied water molecules (O32 and O33) reside within the channel-like void space that is present in the anhydrous structure.[1]

Experimental Protocols

Preparation of Crystalline Forms
  • Anhydrous Ceftibuten (I): The anhydrous material was obtained by exposing the hydrated form to an atmosphere with a relative humidity below 30% at 298 K.[1] A colorless needle-shaped crystal was selected directly from the bulk sample for analysis.[1]

  • Hydrated Ceftibuten (II): The hydrated form was prepared by placing the anhydrous ceftibuten powder in an uncapped vial within a sealed container of pure water.[1] The container was stored at room temperature for four weeks to allow for rehydration and crystal growth.[1]

X-ray Diffraction Data Collection and Structure Solution

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal.[7] In a typical experiment, a crystal is mounted and placed in an intense beam of X-rays.[8] The crystal diffracts the X-rays onto a detector, creating a pattern of reflections.[7][8] By measuring the intensity and angles of these reflections, a three-dimensional electron density map of the molecule can be generated and a structural model can be built and refined.[7][8]

While specific instrumental parameters for the ceftibuten analysis were not detailed in the provided search results, a general workflow for structure determination from powder diffraction data (often used for pharmaceutical solids) is outlined below.

Visualizations

The following diagrams illustrate the relationship between the two forms and the experimental workflow.

G Relationship between Anhydrous and Hydrated Ceftibuten Anhydrous Anhydrous Ceftibuten (Form I) - Space Group: P2₁2₁2₁ - Contains void channels Hydrated Hydrated Ceftibuten (Form II) - Space Group: P2₁2₁2₁ - Water molecules in channels Anhydrous->Hydrated Rehydration (High Humidity) Hydrated->Anhydrous Dehydration (<30% RH)

Caption: Phase transition between anhydrous and hydrated ceftibuten.

G General Experimental Workflow for Crystal Structure Determination cluster_prep Sample Preparation cluster_analysis X-ray Crystallography cluster_output Results Dehydration Dehydration (<30% RH) to obtain Anhydrous Form CrystalSelection Select Suitable Single Crystal Dehydration->CrystalSelection Rehydration Rehydration (4 weeks) to obtain Hydrated Form Rehydration->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution AnhydrousData Anhydrous Structure Data (Unit Cell, H-Bonds) StructureSolution->AnhydrousData For Anhydrous HydratedData Hydrated Structure Data (Unit Cell, H-Bonds) StructureSolution->HydratedData For Hydrated

Caption: Workflow for ceftibuten crystal preparation and analysis.

References

Ceftibuten Dihydrate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Mechanism of Action, Pharmacokinetics, and Analytical Methodologies of a Third-Generation Cephalosporin (B10832234).

This technical guide provides a comprehensive overview of ceftibuten (B193870) dihydrate, a third-generation oral cephalosporin antibiotic. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its core scientific attributes.

Core Physicochemical and Pharmacokinetic Data

Ceftibuten dihydrate is a semi-synthetic, beta-lactam antibiotic effective against a broad spectrum of bacterial pathogens. The following tables summarize its key quantitative properties.

Table 1: Molecular and Physicochemical Properties of Ceftibuten Dihydrate

PropertyValue
Molecular Formula C₁₅H₁₄N₄O₆S₂·2H₂O
Molecular Weight 446.43 g/mol
CAS Number 118081-34-8
Appearance White to off-white crystalline powder
Solubility Slightly soluble in water, very slightly soluble in methanol

Table 2: Key Pharmacokinetic Parameters of Ceftibuten in Healthy Adults (400 mg oral dose)

ParameterDescriptionValue
Tmax Time to maximum plasma concentration~2-3 hours
Cmax Maximum plasma concentration~15-18 µg/mL
Elimination half-life~2-3 hours
Vd/F Apparent volume of distribution~0.2 L/kg
CL/F Apparent plasma clearance~40-75 mL/min
Protein Binding Extent of binding to plasma proteins~65%
Excretion Primary route of eliminationRenal (~60-70% as unchanged drug)

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftibuten exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.[1][2][3][]

The process of inhibition can be summarized as follows:

  • Binding to PBPs: Ceftibuten binds to the active site of PBPs.[1][2]

  • Inhibition of Transpeptidation: This binding inactivates the transpeptidase activity of the PBPs, preventing the cross-linking of peptidoglycan chains.[1][3]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[3]

cluster_bacterium Bacterial Cell Ceftibuten Ceftibuten PBP Penicillin-Binding Proteins (PBPs) Ceftibuten->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Cross-linking Ceftibuten->Peptidoglycan_synthesis Inhibits PBP->Peptidoglycan_synthesis Catalyzes Lysis Cell Lysis Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall

Mechanism of Action of Ceftibuten

Experimental Protocols

This section details standardized methodologies for the analysis and evaluation of ceftibuten dihydrate.

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a validated method for the quantitative determination of ceftibuten in bulk and pharmaceutical dosage forms.[5][6][7][8]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Visible or Photo Diode Array (PDA) detector.[5][6][8]

    • Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5][6]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 40:60 or 35:65 v/v).[5][8] The pH of the buffer may be adjusted (e.g., to pH 3.0).[8]

    • Flow Rate: 1.0 mL/min.[5][6][8]

    • Detection Wavelength: 228 nm or 262 nm.[5][6]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.[6]

  • Standard and Sample Preparation:

    • Prepare a stock solution of ceftibuten standard in the mobile phase.

    • For pharmaceutical dosage forms, accurately weigh and powder the contents. Dissolve a quantity equivalent to a known amount of ceftibuten in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to cover a linear concentration range (e.g., 10-80 µg/mL).[5][8]

    • Prepare sample solutions at a target concentration within the linear range.

  • Method Validation (ICH Guidelines):

    • Linearity: Analyze the series of standard solutions and plot a calibration curve of peak area versus concentration.

    • Accuracy: Perform recovery studies by spiking a known quantity of standard into the sample solution at different levels (e.g., 80%, 100%, 120%).[8]

    • Precision: Assess system precision by multiple injections of a single standard solution and method precision by analyzing multiple individual preparations of the sample.

    • Specificity: Evaluate the chromatograms for any interference from excipients at the retention time of ceftibuten.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Prep Sample/Standard Preparation HPLC HPLC System (Pump, Injector, Column) Prep->HPLC Inject Detection UV/PDA Detector HPLC->Detection Data Data Acquisition (Chromatogram) Detection->Data Analysis Data Analysis (Peak Area vs. Conc.) Data->Analysis

RP-HPLC Experimental Workflow
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of ceftibuten. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13]

  • Materials:

    • Ceftibuten dihydrate analytical standard.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

    • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922).[10]

  • Procedure:

    • Prepare Ceftibuten Stock Solution: Prepare a stock solution of ceftibuten in a suitable solvent and dilute further in CAMHB.

    • Serial Dilutions: Perform serial two-fold dilutions of ceftibuten in the microtiter plate wells using CAMHB to achieve a range of final concentrations.

    • Inoculum Preparation: Prepare a bacterial suspension in a sterile broth or saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]

    • Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of ceftibuten at which there is no visible growth.

  • Quality Control:

    • Concurrently test recommended QC strains. The resulting MIC values must fall within the acceptable ranges published by CLSI to ensure the validity of the test results.[9][10]

cluster_prep Preparation Drug_Dilution Serial Dilution of Ceftibuten in Plate Inoculation Inoculate Plate Wells Drug_Dilution->Inoculation Inoculum_Prep Standardize Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate 16-20h at 35°C Inoculation->Incubation Reading Read MIC (Lowest Concentration with No Growth) Incubation->Reading

MIC Testing Workflow

References

understanding the beta-lactamase stability of ceftibuten hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Beta-Lactamase Stability of Ceftibuten (B193870) Hydrate (B1144303)

Introduction

Ceftibuten is an orally active, third-generation cephalosporin (B10832234) antibiotic valued for its broad spectrum of activity against a wide range of Gram-negative bacteria.[1] Its clinical efficacy is intrinsically linked to its stability in the presence of beta-lactamases, enzymes produced by bacteria that inactivate beta-lactam antibiotics. This guide provides a detailed examination of the molecular interactions, stability profile, and experimental evaluation of ceftibuten hydrate in the context of beta-lactamase-mediated resistance.

The stability of ceftibuten is largely attributed to the presence of a carboxyethylidene moiety at the 7-position of its acyl side chain.[2] This structural feature provides a steric hindrance that prevents efficient hydrolysis by many, but not all, beta-lactamases. Understanding this stability profile is critical for drug development professionals and researchers in predicting its clinical utility against specific bacterial pathogens.

Ceftibuten's primary mechanism of action is the inhibition of bacterial cell wall synthesis through high-affinity binding to essential penicillin-binding proteins (PBPs), particularly PBP 3.[3] This leads to cell lysis and bactericidal activity. However, the presence of potent beta-lactamases can prevent the drug from reaching its target, rendering it ineffective.

Interaction with Beta-Lactamases: A Dual Pathway

Once administered, ceftibuten faces two competing pathways at the site of infection: binding to its PBP targets to exert its bactericidal effect or interception and hydrolysis by bacterial beta-lactamases. The clinical outcome is determined by the efficiency of these competing reactions.

Caption: Ceftibuten's competing pathways within a bacterium.

Stability Profile Against Beta-Lactamase Classes

Ceftibuten exhibits a variable stability profile that is dependent on the specific class of the beta-lactamase enzyme. It is generally stable against common plasmid-mediated beta-lactamases but shows vulnerability to certain chromosomally-mediated enzymes.[4][5]

Data Presentation

The following tables summarize the stability and activity of ceftibuten against various beta-lactamases based on qualitative assessments, quantitative kinetic data, and in vitro susceptibility testing.

Table 1: Qualitative Summary of Ceftibuten Stability against Major Beta-Lactamase Classes

Ambler Class Enzyme Type Stability of Ceftibuten References
Class A Broad-Spectrum (e.g., TEM-1, SHV-1) Generally Stable [6]
Extended-Spectrum (ESBLs) Stable against CTX-1/TEM-3, SHV-2, SHV-3. Hydrolyzed by SHV-4, SHV-5. [7][8]
Class B Metallo-β-Lactamases (MBLs) Poor substrate; generally stable. [2]
Class C Chromosomal Cephalosporinases (AmpC) Generally Unstable; readily hydrolyzed by enzymes from E. cloacae. Poorly hydrolyzed by enzymes from A. baumannii and M. morganii. [2]

| Class D | Oxacillinases (OXA) | Stable against common variants (e.g., OXA-1). |[6] |

Table 2: Kinetic Parameters of Ceftibuten with Specific Beta-Lactamases Note: Comprehensive kinetic data for ceftibuten across a wide range of beta-lactamases is limited in publicly available literature. The data below represents key findings.

Enzyme Source / TypeAmbler ClassKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)InterpretationReferences
Enterobacter cloacae 908RCNot Reported21Not ReportedHigh turnover rate; efficient hydrolysis.[2]
TEM-derived ESBLsANot ReportedNot ReportedNot ReportedPoor substrate compared to cefotaxime.[2]
Acinetobacter baumanniiCNot ReportedNot ReportedNot ReportedPoor activity against ceftibuten.[2]
Morganella morganiiCNot ReportedNot ReportedNot ReportedPoor activity against ceftibuten.[2]

Table 3: In Vitro Activity (MIC) of Ceftibuten Against Beta-Lactamase-Producing Klebsiella pneumoniae

Beta-Lactamase Produced Ceftibuten MIC Range (mg/L) Interpretation References
CTX-1, SHV-2, SHV-3 Low (comparable to wild-type) Activity is preserved; stable. [8]

| SHV-4, SHV-5 | 1 to 8 | Activity is reduced; demonstrates hydrolysis. |[8] |

Experimental Protocols for Assessing Stability

The evaluation of beta-lactamase stability involves a combination of microbiological and biochemical assays designed to measure both the overall effect on bacterial growth and the specific kinetics of enzyme-drug interaction.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This microbiological assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental method for assessing antibacterial potency. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standard protocol.

G start Start: Prepare Standardized Bacterial Inoculum prep_plates Prepare 96-well plates with serial 2-fold dilutions of Ceftibuten in broth start->prep_plates inoculate Inoculate all wells with the bacterial suspension prep_plates->inoculate controls Include positive (no drug) and negative (no bacteria) control wells inoculate->controls incubate Incubate plates at 35-37°C for 16-20 hours controls->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific density (e.g., 0.5 McFarland standard).

  • Drug Dilution: Ceftibuten is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated under standard atmospheric conditions at 35-37°C for 16 to 20 hours.

  • Reading: The MIC is recorded as the lowest concentration of ceftibuten that completely inhibits visible bacterial growth.

Protocol 2: Enzyme Kinetic Parameter Determination

Biochemical assays are used to directly measure the rate of ceftibuten hydrolysis by a purified beta-lactamase enzyme. This allows for the determination of key kinetic parameters (Km and kcat) that define the enzyme's efficiency.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Purify Beta-Lactamase from bacterial source reaction Initiate reaction by mixing enzyme and substrate in a cuvette enzyme_prep->reaction substrate_prep Prepare multiple concentrations of Ceftibuten solution substrate_prep->reaction measure Monitor absorbance change over time using a UV-Vis Spectrophotometer reaction->measure calc_rate Calculate initial reaction velocity (V₀) from the linear phase of the reaction measure->calc_rate plot Plot V₀ versus substrate concentration [S] calc_rate->plot fit Fit data to the Michaelis-Menten equation using non-linear regression plot->fit params Determine Vmax and Km fit->params kcat Calculate kcat from Vmax (kcat = Vmax / [E]) params->kcat

Caption: Workflow for determining enzyme kinetic parameters.

Methodology:

  • Enzyme Purification: The specific beta-lactamase is purified from a bacterial over-expression system.

  • Spectrophotometric Assay: The hydrolysis of the beta-lactam ring of ceftibuten can be monitored by the change in absorbance at a specific UV wavelength. Alternatively, a chromogenic reporter substrate like nitrocefin (B1678963) can be used in competition assays.[9]

  • Initial Rate Measurement: The reaction is initiated by adding a known concentration of the purified enzyme to a solution containing a specific concentration of ceftibuten. The initial velocity (V₀) of the reaction is measured before significant substrate depletion occurs.

  • Data Analysis: This process is repeated across a range of ceftibuten concentrations. The resulting V₀ versus substrate concentration [S] data are plotted and fitted to the Michaelis-Menten equation to determine the maximum reaction velocity (Vmax) and the Michaelis constant (Km).

  • kcat Calculation: The turnover number (kcat) is calculated by dividing Vmax by the total enzyme concentration used in the assay. The catalytic efficiency is then expressed as kcat/Km.[10]

Clinical Implications and Future Directions

The stability profile of ceftibuten directly influences its clinical applications. Its high stability against many ESBLs produced by Enterobacteriaceae makes it a potentially effective oral agent for urinary tract and respiratory infections caused by these pathogens.[2][11] However, its lability to AmpC beta-lactamases limits its use against organisms that constitutively express or can induce these enzymes, such as Enterobacter, Serratia, and Citrobacter species.[5]

The development of oral beta-lactamase inhibitors offers a path to overcome these resistance mechanisms. The combination of ceftibuten with a broad-spectrum inhibitor like avibactam (B1665839) has been shown to restore its activity against KPC, OXA-48, and AmpC-producing isolates, potentially expanding its clinical utility for treating complicated urinary tract infections.[10]

Conclusion

This compound possesses a significant degree of stability against many clinically important Class A and D beta-lactamases, a characteristic conferred by its unique side-chain chemistry. This stability allows it to remain active against a variety of common pathogens. However, its efficacy is compromised by certain ESBLs (SHV-4, SHV-5) and, most notably, by the Class C AmpC cephalosporinases. For researchers and drug developers, ceftibuten serves as an excellent backbone agent for combination therapies with new beta-lactamase inhibitors, a strategy that holds promise for addressing the ongoing challenge of antimicrobial resistance.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Ceftibuten Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive initial investigation into the antibacterial spectrum of ceftibuten (B193870) hydrate (B1144303). It is designed to offer researchers, scientists, and drug development professionals a detailed overview of ceftibuten's in vitro activity, the methodologies used to determine its efficacy, and its mechanism of action.

Introduction to Ceftibuten Hydrate

Ceftibuten is an orally administered, third-generation cephalosporin (B10832234) antibiotic.[1][2] It exhibits potent bactericidal activity against a wide range of Gram-negative pathogens, primarily by inhibiting the synthesis of the bacterial cell wall.[2][3] A key characteristic of ceftibuten is its notable stability in the presence of many plasmid-mediated β-lactamases, which are enzymes produced by bacteria that can inactivate many β-lactam antibiotics.[1][2]

Antibacterial Spectrum: Quantitative Data

The in vitro activity of ceftibuten has been extensively studied against a variety of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ceftibuten against Gram-Negative Bacteria
Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzae (including β-lactamase positive strains)≤0.130.06 - 2
Moraxella catarrhalis (including β-lactamase positive strains)0.250.25 - 4
Escherichia coli≤0.13≤0.25
Klebsiella pneumoniae0.030.06
Proteus mirabilis0.030.06
Salmonella spp.≤0.13N/A
Shigella spp.≤0.13N/A
Yersinia enterocolitica≤0.13N/A
Neisseria gonorrhoeaeN/A0.015 - 0.5
Enterobacteriaceae (overall)N/A≤0.25

Note: Data compiled from multiple sources.[1][2][4][5][6] N/A indicates that specific data was not available in the reviewed sources.

Table 2: In Vitro Activity of Ceftibuten against Gram-Positive Bacteria
Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)N/A4
Streptococcus pyogenes (Group A β-hemolytic)N/AN/A
Streptococci (β-hemolytic, Serogroups A, C, G)N/A4

Note: Data compiled from multiple sources.[1][2][5] Ceftibuten generally shows reduced activity against Gram-positive organisms compared to Gram-negative ones. It is not active against Staphylococcus spp. and enterococci.[1][5] N/A indicates that specific data was not available in the reviewed sources.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftibuten exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) located within the bacterial cell wall. These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity. By binding to PBPs, ceftibuten blocks the transpeptidation step in peptidoglycan synthesis. This disruption leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.

G cluster_periplasm Periplasmic Space cluster_inhibition Inhibition by Ceftibuten PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Nascent_peptidoglycan Nascent Peptidoglycan Strand PBP->Nascent_peptidoglycan Catalyzes Cross-linking Inhibited_PBP Inhibited PBP Peptidoglycan_precursors Peptidoglycan Precursors (Lipid II) Peptidoglycan_precursors->PBP Binds to Crosslinked_peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Weakened_cell_wall Weakened Cell Wall & Cell Lysis Ceftibuten Ceftibuten Ceftibuten->PBP Binds to & Inhibits Inhibited_PBP->Weakened_cell_wall Leads to

Caption: Mechanism of ceftibuten action.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The most common methods are broth microdilution and agar (B569324) dilution, with protocols established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (based on CLSI guidelines)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

a. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound of known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Bacterial Inoculum: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

b. Experimental Procedure:

  • Serial Dilutions: Perform serial twofold dilutions of the ceftibuten stock solution in CAMHB directly in the microtiter plate wells to achieve a range of concentrations.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well containing the antimicrobial dilutions to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of ceftibuten that completely inhibits visible growth of the organism.

Agar Dilution Method (based on EUCAST guidelines)

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

a. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound.

  • Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension.

b. Experimental Procedure:

  • Plate Preparation: Prepare a series of agar plates, each containing a specific concentration of ceftibuten. This is done by adding a defined volume of the antibiotic stock solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculation: Spot-inoculate the surface of each agar plate with a standardized suspension of the test bacteria. A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of ceftibuten that inhibits the visible growth of the bacteria on the agar.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase start Start prep_antibiotic Prepare Ceftibuten Stock Solution start->prep_antibiotic prep_media Prepare Growth Medium (Broth or Agar) start->prep_media prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Ceftibuten in Medium prep_antibiotic->serial_dilution prep_media->serial_dilution inoculation Inoculate Medium with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate under Controlled Conditions inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC (Lowest Inhibitory Concentration) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Conclusion

This compound demonstrates a potent in vitro antibacterial spectrum, particularly against common Gram-negative pathogens, including many β-lactamase-producing strains. Its efficacy is rooted in its ability to disrupt bacterial cell wall synthesis. The standardized methodologies outlined provide a robust framework for the continued evaluation of its antibacterial properties. This technical guide serves as a foundational resource for professionals engaged in the research and development of antibacterial agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Ceftibuten Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antibacterial activity of ceftibuten (B193870) hydrate (B1144303), a third-generation oral cephalosporin. The methodologies outlined below adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are intended for use in research and drug development settings.

Overview of Ceftibuten's Antibacterial Spectrum

Ceftibuten demonstrates potent in vitro activity against a wide range of Gram-negative bacteria, particularly members of the Enterobacteriaceae family. It is also effective against Haemophilus influenzae and Moraxella catarrhalis. Its activity against Gram-positive organisms is more limited, though it does show efficacy against penicillin-susceptible Streptococcus pneumoniae and Streptococcus pyogenes. Ceftibuten exhibits notable stability against many common beta-lactamases produced by Gram-negative bacteria.

Key Methodologies for Susceptibility Testing

The following sections detail the standardized methods for determining the in vitro susceptibility of bacteria to ceftibuten hydrate: Broth Microdilution, Agar (B569324) Dilution, and Disk Diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound that prevents the visible growth of a bacterium in a liquid medium.

Experimental Protocol:

  • Preparation of Ceftibuten Stock Solution:

    • Aseptically prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the supplier) to a known concentration (e.g., 1000 µg/mL).

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Preparation of Microdilution Plates:

    • Using a multichannel pipette, perform serial two-fold dilutions of the ceftibuten stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates.

    • The final volume in each well should be 50 µL, with ceftibuten concentrations typically ranging from 0.015 to 128 µg/mL.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth) on each plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of ceftibuten that completely inhibits visible growth of the organism.

Workflow for Broth Microdilution:

BrothMicrodilution cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock Prepare Ceftibuten Stock Solution plates Prepare Serial Dilutions in 96-Well Plates stock->plates inoculate Inoculate Plates plates->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read Read Plates for Visible Growth incubate->read determine_mic Determine MIC read->determine_mic AgarDilution cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock Prepare Ceftibuten Stock Solution agar_plates Prepare Ceftibuten-Containing Agar Plates stock->agar_plates spot_inoculate Spot Inoculate Plates agar_plates->spot_inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->spot_inoculate incubate Incubate at 35°C for 16-20h spot_inoculate->incubate examine_growth Examine Plates for Bacterial Growth incubate->examine_growth determine_mic Determine MIC examine_growth->determine_mic DiskDiffusion cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis inoculum Prepare Standardized Bacterial Inoculum plate_inoculation Inoculate Mueller-Hinton Agar Plate inoculum->plate_inoculation apply_disk Apply 30 µg Ceftibuten Disk plate_inoculation->apply_disk incubate Incubate at 35°C for 16-20h apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter incubate->measure_zone interpret Interpret Results (S, I, R) measure_zone->interpret

Application Note: Quantification of Ceftibuten Hydrate in Bulk and Pharmaceutical Dosage Forms using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceftibuten (B193870) is a third-generation oral cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections, including acute bacterial exacerbations of chronic bronchitis, otitis media, and pharyngitis.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[2][3][4] As a dihydrate, its stability and accurate quantification are critical for ensuring the safety and efficacy of its pharmaceutical formulations.[2][5] This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of ceftibuten hydrate (B1144303) in both bulk drug substance and capsule dosage forms. The method is simple, accurate, and reproducible, making it suitable for routine quality control and research applications.

Physicochemical Properties of Ceftibuten Hydrate

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.

PropertyValueReference
Chemical Name(6R, 7R)-7-([(Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl]amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
Molecular FormulaC₁₅H₁₄N₄O₆S₂ · xH₂O[3][6]
Molecular Weight410.42 g/mol (anhydrous basis)
AppearanceWhite to pale yellow crystalline powder[3][7]
SolubilitySoluble in DMSO, practically insoluble in water, methanol, and ethanol.[3][7]
UV Maximum (λmax)262 nm[8][9][10][11][12]

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound using RP-HPLC.

1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC SystemWaters Alliance-LC (Binary pump) or equivalent
DetectorUV-Vis Detector
SoftwareEmpower 2 or equivalent
ColumnYMC ODS-A C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile PhaseAcetonitrile (B52724) : Ammonium (B1175870) Acetate (B1210297) Buffer (pH 6.8) (10:90 v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
Detection Wavelength262 nm
Run Time15 minutes

2. Preparation of Solutions

  • Ammonium Acetate Buffer (pH 6.8): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to obtain a desired buffer concentration and adjust the pH to 6.8 using a suitable acid or base.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared ammonium acetate buffer in a 10:90 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask. Sonicate for 15 minutes to ensure complete dissolution and make up the volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 50-150 µg/mL.[9]

  • Sample Preparation (Capsule Dosage Form):

    • Weigh and finely powder the contents of not fewer than 20 capsules.

    • Accurately weigh a quantity of the powder equivalent to 100 mg of ceftibuten and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.

    • Make up the volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.

3. Method Validation Summary

The developed method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptance criteria.

ParameterAcceptance Criteria
System Suitability
USP Plate CountNLT 6000
USP Tailing FactorNMT 2.0
%RSD for Peak AreasNMT 2.0%
Linearity
Correlation Coefficient (r²)≥ 0.999
Precision
Repeatability (%RSD)≤ 2.0%
Intermediate Precision (%RSD)≤ 2.0%
Accuracy
% Recovery98.0% - 102.0%
Robustness The method should remain unaffected by small, deliberate variations in method parameters.
Specificity No interference from blank or placebo at the retention time of the ceftibuten peak.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the quantification of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_mobile Mobile Phase Preparation (Acetonitrile:Buffer 10:90) hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile->hplc_system prep_std Standard Solution Preparation (50-150 µg/mL) injection Inject Samples & Standards (20 µL) prep_std->injection prep_sample Sample Preparation (from Capsules) prep_sample->injection hplc_system->injection detection UV Detection (262 nm) injection->detection chromatogram Obtain Chromatograms detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calibration Construct Calibration Curve peak_integration->calibration quantification Quantify Ceftibuten calibration->quantification

Caption: Workflow for this compound Quantification by RP-HPLC.

Results and Discussion

A typical chromatogram for the standard solution of this compound using the described method shows a well-resolved peak at a retention time of approximately 8.3 minutes.[9] The method demonstrates excellent linearity over the concentration range of 50-150 µg/mL with a correlation coefficient (r²) greater than 0.999. The precision of the method, expressed as the relative standard deviation (%RSD), is typically less than 2.0% for both repeatability and intermediate precision, indicating high reproducibility. The accuracy, determined by the recovery of spiked samples, is within the acceptable range of 98.0% to 102.0%.[9] The specificity of the method is confirmed by the absence of any interfering peaks from the blank and placebo at the retention time of ceftibuten.

The RP-HPLC method described in this application note is a reliable and validated procedure for the quantification of this compound in bulk drug substance and pharmaceutical capsule formulations. The method is simple, rapid, precise, and accurate, making it an ideal tool for routine quality control analysis and stability studies in the pharmaceutical industry. The use of a common C18 column and a simple mobile phase composition also makes this method cost-effective and easy to implement in most analytical laboratories.

References

Application Notes and Protocols for Ceftibuten Hydrate in Microbiology Susceptibility Testing (MIC Determination)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftibuten (B193870) is a third-generation oral cephalosporin (B10832234) antibiotic that demonstrates a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), leading to cell lysis.[2] Notably, ceftibuten exhibits stability in the presence of many plasmid-mediated β-lactamases.[2] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of ceftibuten hydrate (B1144303) using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), and include interpretive criteria from both CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Table 1: Ceftibuten MIC Breakpoints for Enterobacterales (Uncomplicated Urinary Tract Infections Only)
Standardization BodySusceptible (S)Intermediate (I)Resistant (R)
CLSI ≤ 8 µg/mL16 µg/mL≥ 32 µg/mL
EUCAST ≤ 1 µg/mL-> 1 µg/mL

Data sourced from CLSI and EUCAST guidelines.[3][4]

Table 2: Quality Control (QC) Ranges for Ceftibuten MIC Determination
QC StrainATCC NumberCeftibuten MIC Range (µg/mL)
Escherichia coliATCC 259220.12 - 0.5
Klebsiella pneumoniaeATCC 7006030.25 - 1
Klebsiella pneumoniaeATCC BAA-17054 - 32
Klebsiella pneumoniaeATCC BAA-28148 - 32

Data sourced from CLSI M100 documentation.[5]

Table 3: Representative Ceftibuten MIC50 and MIC90 Values for Selected Pathogens
OrganismNumber of IsolatesCeftibuten MIC50 (µg/mL)Ceftibuten MIC90 (µg/mL)
Wild-Type Enterobacterales-≤0.030.5
ESBL-producing Enterobacterales645->64
Escherichia coli-0.015 - 8-
Haemophilus influenzae-0.015 - 1-
Moraxella catarrhalis-0.25-
Streptococcus pneumoniae (penicillin-susceptible)-4-
Streptococcus spp.-0.5 - 1-

Note: Much of the recent surveillance data focuses on Ceftibuten in combination with avibactam. The data presented here is for Ceftibuten alone and is compiled from various sources.[1][2][6]

Experimental Protocols

Preparation of Ceftibuten Hydrate Stock Solution

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][7]

  • Solvent Selection: Use sterile, molecular biology grade DMSO.

  • Stock Concentration: Prepare a stock solution of this compound at a concentration of 1280 µg/mL. This high concentration allows for serial dilutions to cover a wide range of MIC values.

  • Procedure:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile tube, dissolve the powder in the appropriate volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution MIC Assay Protocol (adapted from CLSI M07)

This protocol outlines the determination of the MIC of this compound against rapidly growing aerobic bacteria.

Materials:

  • This compound stock solution (1280 µg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Plate Preparation:

    • Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution of Ceftibuten:

    • Add 50 µL of the 1280 µg/mL ceftibuten stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL and a concentration of 640 µg/mL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to achieve the desired concentration range (e.g., from 64 µg/mL down to 0.06 µg/mL). Discard 50 µL from the last well in the dilution series.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including the growth control well.

    • The final volume in each well will be 100 µL.

    • Include a sterility control well (100 µL of uninoculated CAMHB) and a growth control well (50 µL CAMHB + 50 µL inoculum, no antibiotic).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of ceftibuten that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity. The sterility control well should remain clear.

    • Interpret the MIC value according to the breakpoints provided in Table 1 to classify the isolate as susceptible, intermediate, or resistant.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare Ceftibuten Stock Solution (1280 µg/mL) serial_dilution Perform 2-Fold Serial Dilution of Ceftibuten prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 96-Well Plate (50 µL CAMHB/well) prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret MIC using CLSI/EUCAST Breakpoints read_mic->interpret report Report as Susceptible, Intermediate, or Resistant interpret->report

Caption: Workflow for MIC determination of this compound.

MIC_Interpretation_Logic start MIC Value (µg/mL) clsi_s ≤ 8 (Susceptible) start->clsi_s clsi_i 16 (Intermediate) start->clsi_i clsi_r ≥ 32 (Resistant) start->clsi_r eucast_s ≤ 1 (Susceptible) start->eucast_s eucast_r > 1 (Resistant) start->eucast_r

Caption: Logic for interpreting Ceftibuten MIC results.

References

preparation of ceftibuten hydrate stock solutions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Preparation of Ceftibuten (B193870) Hydrate (B1144303) Stock Solutions

Introduction

Ceftibuten is a third-generation oral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative and some Gram-positive bacteria.[1][2][3] It demonstrates significant stability against many β-lactamases, the enzymes responsible for bacterial resistance to β-lactam antibiotics.[1][4][5] The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][4][6] In a laboratory setting, ceftibuten is used for antimicrobial susceptibility testing, studies on antimicrobial resistance mechanisms, and as a selection agent in cell culture.[1] This document provides detailed protocols for the preparation, sterilization, and storage of ceftibuten hydrate stock solutions for research use.

Physicochemical Properties

Ceftibuten is typically supplied as a dihydrate, a white to pale yellow crystalline powder.[1][7][8] Understanding its solubility and stability is critical for preparing accurate and effective stock solutions.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥50 mg/mL
Dimethylformamide (DMF)~2 mg/mL[7]
Water>5 mg/mL (Slightly Soluble)[6]
Phosphate-Buffered Saline (PBS), pH 7.2~0.1 mg/mL[7]

Table 2: Storage and Stability of this compound

FormStorage TemperatureStabilityReference
Crystalline Solid-20°C≥ 4 years[7]
Crystalline Solid2-8°CStable, keep desiccated[6][9]
DMSO Stock Solution-80°CUp to 1 year[10]
Aqueous Solution (PBS, pH 7.2)2-8°CNot recommended for more than one day[7]
Reconstituted Oral Suspension2-8°C (Refrigerator)Discard after 14 days[11]

Experimental Protocols

Safety Precautions:

  • This compound should be handled as a potentially hazardous material.[7]

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (e.g., 50 mg/mL)

This protocol is suitable for preparing a concentrated stock that can be diluted into culture media or aqueous buffers for final use. The small volume of DMSO in the final working solution is typically insignificant for most biological experiments.[7]

Materials:

  • This compound powder (CAS No: 118081-34-8 or 97519-39-6)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL, 15 mL, or 50 mL)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile syringe filters (0.22 µm pore size, compatible with DMSO, e.g., PTFE)

  • Sterile syringes

Procedure:

  • Calculation: Determine the required mass of this compound based on the desired final concentration and volume. Note that the molecular weight can be for the anhydrous (410.42 g/mol ) or dihydrate (446.46 g/mol ) form; use the value provided by the supplier for molar calculations.[7]

    • Example for 10 mL of a 50 mg/mL stock: Mass = 50 mg/mL * 10 mL = 500 mg.

  • Weighing: Tare a sterile conical tube on the analytical balance. Aseptically weigh the calculated amount of this compound powder directly into the tube.

  • Dissolution: Add the required volume of sterile DMSO to the tube. For the example, add 10 mL of DMSO.

  • Mixing: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. Gentle warming in a water bath (≤37°C) or sonication can aid dissolution if necessary.[10]

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip. Filter-sterilize the solution into a new, sterile polypropylene tube. This step is crucial for applications in cell culture or microbiology.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, date, and initials. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Stock Solution in PBS (e.g., 0.1 mg/mL)

This protocol is used when an organic solvent-free solution is required. Due to the low solubility and stability of ceftibuten in aqueous buffers, this solution should be prepared fresh before each use.[7]

Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical-bottom polypropylene tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile syringe filter (0.22 µm pore size, e.g., PES or PVDF)

  • Sterile syringes

Procedure:

  • Calculation: Determine the required mass of this compound.

    • Example for 10 mL of a 0.1 mg/mL solution: Mass = 0.1 mg/mL * 10 mL = 1 mg.

  • Weighing: Aseptically weigh 1 mg of this compound powder into a sterile conical tube.

  • Dissolution: Add 10 mL of sterile PBS (pH 7.2) to the tube.

  • Mixing: Cap the tube and vortex thoroughly. Ceftibuten has limited solubility in PBS, so ensure maximum dissolution is achieved. Some particulate may remain if the solubility limit is exceeded.

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube to remove any undissolved particles and ensure sterility.

  • Usage: Use the freshly prepared aqueous solution immediately. Storage is not recommended for more than one day at 2-8°C.[7]

Visualization of Experimental Workflow

G cluster_prep Preparation & Planning cluster_dmso High Concentration (>5 mg/mL) cluster_aqueous Low Concentration (≤0.1 mg/mL) cluster_final Final Steps start Start: Prepare Ceftibuten Hydrate Stock Solution choose_solvent Choose Solvent Based on Required Concentration start->choose_solvent weigh 1. Aseptically Weigh This compound Powder choose_solvent->weigh Calculate Mass add_dmso 2a. Add Sterile DMSO weigh->add_dmso High Conc. add_pbs 2b. Add Sterile Aqueous Buffer (e.g., PBS) weigh->add_pbs Low Conc. dissolve_dmso 3a. Vortex/Sonicate to Dissolve add_dmso->dissolve_dmso sterilize 4. Filter-Sterilize (0.22 µm filter) dissolve_dmso->sterilize dissolve_pbs 3b. Vortex to Dissolve add_pbs->dissolve_pbs dissolve_pbs->sterilize storage 5. Aliquot & Store Appropriately sterilize->storage store_dmso Store at -20°C to -80°C (Long-term) storage->store_dmso DMSO Stock store_pbs Use Immediately (Store ≤ 24h at 2-8°C) storage->store_pbs Aqueous Stock

Caption: Workflow for preparing this compound stock solutions.

References

Protocol for Determining the In Vitro Efficacy of Ceftibuten Hydrate Against Beta-Lactamase Producing Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The increasing prevalence of beta-lactamase-producing bacteria presents a significant challenge to the clinical efficacy of many beta-lactam antibiotics. Ceftibuten (B193870), a third-generation oral cephalosporin, has demonstrated stability against hydrolysis by several common beta-lactamases.[1][2] This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of ceftibuten hydrate (B1144303) against bacterial strains that produce beta-lactamase enzymes. The protocols cover the initial detection of beta-lactamase production and the subsequent determination of the minimum inhibitory concentration (MIC) of ceftibuten. Furthermore, the potentiation of ceftibuten activity in the presence of a beta-lactamase inhibitor, avibactam (B1665839), is also addressed.

Mechanism of Action and Resistance

Beta-lactam antibiotics, including ceftibuten, act by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. This inhibition leads to cell lysis and bacterial death. However, beta-lactamase-producing bacteria can hydrolyze the amide bond in the beta-lactam ring of these antibiotics, rendering them inactive. Avibactam is a non-β-lactam β-lactamase inhibitor that can protect ceftibuten from degradation by a broad spectrum of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), AmpC, and some OXA-type enzymes.[3]

Data Presentation

The following tables summarize the in vitro activity of ceftibuten and ceftibuten-avibactam against various beta-lactamase-producing Enterobacterales. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Ceftibuten and Ceftibuten-Avibactam against Beta-Lactamase-Producing Enterobacterales [4][5]

Organism Group (Beta-Lactamase Produced)Antimicrobial AgentNMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
ESBL-producing Ceftibuten645>32>32≤0.03->32
Ceftibuten-Avibactam (4 µg/mL)6450.060.12≤0.03-4
KPC-producing Ceftibuten60>32>320.12->32
Ceftibuten-Avibactam (4 µg/mL)600.120.5≤0.03-4
Chromosomal AmpC-positive Ceftibuten100>32>320.06->32
Ceftibuten-Avibactam (4 µg/mL)1000.251≤0.03-8
OXA-48-like-producing Ceftibuten50>32>320.25->32
Ceftibuten-Avibactam (4 µg/mL)5012≤0.03-8
Acquired AmpC-producing Ceftibuten110>32>320.12->32
Ceftibuten-Avibactam (4 µg/mL)11014≤0.03-16

Table 2: MIC Quality Control Ranges for Ceftibuten and Ceftibuten-Avibactam against Reference Strains [6][7][8]

Quality Control StrainAntimicrobial AgentMIC QC Range (µg/mL)
Escherichia coli ATCC 25922Ceftibuten-Avibactam (4 µg/mL)0.016/4 - 0.12/4
Escherichia coli NCTC 13353Ceftibuten-Avibactam (4 µg/mL)0.03/4 - 0.12/4
Klebsiella pneumoniae ATCC 700603Ceftibuten-Avibactam (4 µg/mL)0.06/4 - 0.25/4
Klebsiella pneumoniae ATCC BAA-1705Ceftibuten-Avibactam (4 µg/mL)0.03/4 - 0.25/4
Klebsiella pneumoniae ATCC BAA-2814Ceftibuten-Avibactam (4 µg/mL)0.12/4 - 0.5/4

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in testing ceftibuten hydrate against beta-lactamase producing strains.

Protocol 1: Detection of Beta-Lactamase Production using the Chromogenic Cephalosporin (Nitrocefin) Test

Principle:

The chromogenic cephalosporin, nitrocefin (B1678963), undergoes a rapid color change from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase enzyme. This provides a sensitive method for detecting beta-lactamase activity.

Materials:

  • Nitrocefin disks or solution

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Sterile inoculating loops or applicator sticks

  • Petri dish or microscope slide

  • Bacterial colonies grown on non-selective agar (B569324) medium

  • Positive and negative control strains

Procedure:

  • Place a nitrocefin disk in a clean petri dish or on a microscope slide.

  • Add one drop of sterile distilled water or PBS to moisten the disk.

  • Using a sterile loop or applicator stick, pick several well-isolated colonies of the test organism and smear them onto the surface of the disk.

  • Observe the disk for a color change.

Interpretation of Results:

  • Positive: A color change from yellow to red/pink within 5-10 minutes indicates the presence of beta-lactamase. Some staphylococci may take up to an hour to show a positive result.

  • Negative: No color change within the specified time indicates the absence of detectable beta-lactamase.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound analytical powder

  • Avibactam sodium analytical powder (if testing in combination)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or PBS

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. If testing with avibactam, prepare a separate stock solution. Sterilize by filtration.

  • Preparation of Working Solutions: Prepare serial two-fold dilutions of ceftibuten in CAMHB in the 96-well plates. For ceftibuten-avibactam testing, prepare the ceftibuten dilutions in CAMHB containing a fixed concentration of avibactam (typically 4 µg/mL).[4][9] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye or a plate reader. The growth control well should show distinct turbidity.

Interpretation of Results:

The MIC values should be interpreted according to the latest breakpoints provided by CLSI or EUCAST.[3][10]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ast Antimicrobial Susceptibility Testing (AST) cluster_analysis Data Analysis Bacterial_Isolate Bacterial Isolate Beta_Lactamase_Screening Beta-Lactamase Screening (e.g., Nitrocefin Test) Bacterial_Isolate->Beta_Lactamase_Screening Inoculum_Prep Inoculum Preparation (0.5 McFarland) Beta_Lactamase_Screening->Inoculum_Prep If Positive Inoculation Inoculation of MIC Plates Inoculum_Prep->Inoculation MIC_Plate_Setup MIC Plate Setup (Serial Dilutions of Ceftibuten +/- Avibactam) MIC_Plate_Setup->Inoculation Incubation Incubation (16-20h at 35°C) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Data_Interpretation Interpretation of MICs (using CLSI/EUCAST Breakpoints) MIC_Determination->Data_Interpretation Reporting Reporting of Results Data_Interpretation->Reporting

Caption: Experimental workflow for testing ceftibuten against beta-lactamase producing strains.

Mechanism_of_Action cluster_drug Drug Action cluster_resistance Resistance Mechanism cluster_inhibition Inhibition of Resistance Ceftibuten Ceftibuten PBP Penicillin-Binding Protein (PBP) Ceftibuten->PBP Inhibits Cell_Lysis Cell Lysis Ceftibuten->Cell_Lysis Leads to Inactive_Ceftibuten Inactive Ceftibuten Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Essential for Beta_Lactamase Beta-Lactamase Beta_Lactamase->Ceftibuten Beta_Lactamase->Inactive_Ceftibuten Avibactam Avibactam Avibactam->Beta_Lactamase Inhibits

Caption: Mechanism of ceftibuten action, beta-lactamase resistance, and inhibition by avibactam.

References

Application Notes and Protocols for Ceftibuten Hydrate in Caco-2 Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Caco-2 cell permeability assay for evaluating the intestinal transport of ceftibuten (B193870) hydrate (B1144303). This document outlines the underlying transport mechanisms, detailed experimental protocols, and a summary of relevant data to facilitate the design and execution of robust and reliable permeability studies.

Introduction

Ceftibuten is an orally administered third-generation cephalosporin (B10832234) antibiotic. Its effective absorption from the gastrointestinal tract is crucial for its therapeutic efficacy. The Caco-2 cell line, derived from a human colon adenocarcinoma, serves as a valuable in vitro model for predicting the oral absorption of drugs. When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestinal epithelium, including the formation of tight junctions and the expression of various transport proteins.[1][2] Understanding the permeability characteristics of ceftibuten hydrate across this model is essential for drug development and formulation optimization.

The transport of ceftibuten across the Caco-2 cell monolayer is a complex process involving both active and passive mechanisms. The primary active transport pathway is mediated by the apical H+/dipeptide cotransport system, specifically the PEPT1 (SLC15A1) transporter.[3][4][5] This transport is pH-dependent, with increased uptake observed at a lower apical pH.[4] In addition to carrier-mediated transport, passive paracellular diffusion also contributes to the overall permeability of ceftibuten.[5]

Data Presentation

While specific numerical values for the apparent permeability coefficient (Papp) of this compound are not consistently reported across the literature in a standardized format, the following table summarizes the key factors influencing its transport and the expected qualitative outcomes.

ParameterConditionExpected Effect on Ceftibuten PermeabilityReference
Apical pH Lower pH (e.g., 6.0-6.5) vs. Neutral pH (7.4)Increased permeability[4]
PEPT1 Substrates Presence of dipeptides (e.g., Glycyl-proline)Decreased permeability (competitive inhibition)[3]
Energy Dependence Presence of metabolic inhibitors (e.g., 2,4-dinitrophenol)Decreased permeability of the active component[3][5]
Transport Direction Apical to Basolateral (A→B) vs. Basolateral to Apical (B→A)Higher A→B permeability expected due to apical PEPT1 localization[3]
Ceftibuten Concentration Increasing concentrationsTransport may show saturation kinetics[3]
Paracellular Pathway Contribution to overall transportAccounts for a fraction of total transport[5]

Experimental Protocols

This section provides a detailed protocol for conducting a Caco-2 cell permeability assay with this compound.

Materials and Reagents
  • Caco-2 cells (passage number 20-40)[6]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with and without glucose, buffered to desired pH values (e.g., 6.5 and 7.4) with HEPES or MES.

  • This compound

  • Lucifer yellow or another suitable paracellular marker

  • Analytical standards for ceftibuten

  • LC-MS/MS system for sample analysis

Cell Culture and Seeding
  • Cell Line Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Sub-culturing: Passage the cells every 3-4 days when they reach 80-90% confluency.

  • Seeding on Transwells:

    • Pre-wet Transwell® inserts with culture medium.

    • Trypsinize confluent Caco-2 cells and resuspend them in fresh medium.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Add fresh culture medium to the basolateral compartment.

  • Differentiation: Culture the cells for 19-21 days to allow for monolayer formation and differentiation. Change the medium in both apical and basolateral compartments every 2-3 days.

Monolayer Integrity Assessment
  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Before the transport study, measure the TEER of the Caco-2 monolayers using a voltohmmeter.

    • Monolayers with TEER values above 250 Ω·cm² are generally considered suitable for transport experiments.[7]

  • Paracellular Marker Permeability:

    • Assess the permeability of a paracellular marker like Lucifer yellow to confirm the integrity of the tight junctions.

    • The Papp of Lucifer yellow should be low (typically <1.0 x 10⁻⁶ cm/s).

Ceftibuten Permeability Assay
  • Preparation of Dosing Solutions:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., transport buffer).

    • Prepare final dosing solutions at the desired concentrations in the transport buffer (e.g., pH 6.5 for the apical compartment and pH 7.4 for the basolateral compartment to mimic physiological conditions).

  • Transport Experiment (Apical to Basolateral - A→B):

    • Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

    • Add fresh, pre-warmed transport buffer to the basolateral (receiver) compartment.

    • Add the ceftibuten dosing solution to the apical (donor) compartment.

    • Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 1-2 hours).[7]

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the removed volume with fresh transport buffer.

    • At the end of the experiment, collect a sample from the apical compartment to determine the initial concentration.

  • Transport Experiment (Basolateral to Apical - B→A):

    • Follow the same procedure as the A→B experiment, but add the ceftibuten dosing solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Inhibitor Studies (Optional):

    • To confirm the role of PEPT1, pre-incubate the monolayers with a known PEPT1 inhibitor (e.g., glycyl-proline) before adding the ceftibuten dosing solution.

  • Sample Analysis:

    • Analyze the concentration of ceftibuten in the collected samples using a validated analytical method, such as LC-MS/MS.

Data Analysis
  • Calculate the Apparent Permeability Coefficient (Papp):

    • The Papp value (in cm/s) is calculated using the following equation:

      Where:

      • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).

      • A is the surface area of the Transwell® membrane (in cm²).

      • C0 is the initial concentration of the compound in the donor compartment.

  • Calculate the Efflux Ratio (ER):

    • The efflux ratio is calculated as:

    • An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Experimental Workflow

G cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seed on Transwells Caco2_Culture->Seeding Differentiation Differentiate for 21 days Seeding->Differentiation Integrity_Check Monolayer Integrity Check (TEER) Differentiation->Integrity_Check Pre_incubation Pre-incubation with Buffer Integrity_Check->Pre_incubation Dosing Add Ceftibuten Solution (Apical/Basolateral) Pre_incubation->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Sample from Receiver Compartment Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Papp_Calc Calculate Papp LCMS->Papp_Calc ER_Calc Calculate Efflux Ratio Papp_Calc->ER_Calc

Caption: Workflow for Ceftibuten Caco-2 Permeability Assay.

Ceftibuten Transport Mechanism in Caco-2 Cells

G Ceftibuten_Apical Ceftibuten Ceftibuten_Intracellular Ceftibuten Ceftibuten_Apical->Ceftibuten_Intracellular Active Transport Ceftibuten_Basolateral Ceftibuten Ceftibuten_Apical->Ceftibuten_Basolateral PEPT1 PEPT1 Transporter H_ion H+ H_ion->PEPT1 Ceftibuten_Intracellular->Ceftibuten_Basolateral Transport Paracellular Paracellular Pathway (Passive Diffusion)

Caption: Ceftibuten transport pathways in Caco-2 cells.

References

Analytical Techniques for Ceftibuten Hydrate in Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative determination of ceftibuten (B193870) hydrate (B1144303) in biological fluids, primarily human plasma and urine. The methods described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the development and clinical application of this third-generation oral cephalosporin (B10832234).

Introduction

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a robust and widely used technique for the quantification of ceftibuten in plasma and urine, offering a balance of sensitivity, specificity, and accessibility.

Application Note

This method is suitable for pharmacokinetic studies following therapeutic doses of ceftibuten. The protocol for plasma involves a straightforward protein precipitation step, making it amenable to routine analysis. For urine samples, a dilution or a column-switching technique can be employed to handle the higher concentrations and reduce matrix effects. The use of an internal standard (IS) is recommended to ensure accuracy and precision.

Quantitative Data Summary
ParameterPlasmaUrineReference(s)
Linearity Range0.1 - 50 µg/mL0.5 - 60 µg/mL[1]
0.5 - 30 µg/mL-[2]
Limit of Quantification (LOQ)0.1 µg/mL0.5 µg/mL[1]
0.5 µg/mL-[2]
AccuracyBias < 15% at LOQBias < 15% at LOQ[1]
96 - 102%-[2]
Precision (RSD%)Within-day & Between-day ≤ 12%Within-day & Between-day < 7%[1]
Intra-day: 0.9 - 3.9%, Inter-day: 0.9 - 2.4%-[2]
Internal StandardCeftizoxime (B193995)Not specified[2]
Experimental Protocol: Ceftibuten in Human Plasma

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Capcell Pak C18 UG120, 4.6 mm × 250 mm, 5 µm)[2]

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 50 mM ammonium acetate solution in water. The mobile phase consists of acetonitrile and 50 mM ammonium acetate (5:95, v/v).[2] Filter and degas before use.

  • Standard Stock Solutions: Prepare stock solutions of ceftibuten and ceftizoxime (IS) in a suitable solvent (e.g., methanol (B129727) or water).

  • Working Standard Solutions and Calibration Curve: Prepare a series of working standard solutions by spiking drug-free human plasma with known concentrations of ceftibuten and a fixed concentration of the internal standard. A typical calibration range is 0.5 to 30 µg/mL.[2]

4. Sample Preparation:

  • To 0.5 mL of plasma sample (or standard), add the internal standard.

  • Add acetonitrile and dichloromethane to precipitate plasma proteins.[2]

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for injection into the HPLC system.

5. Chromatographic Conditions:

  • Column: Capcell Pak C18 UG120 (4.6 mm × 250 mm, 5 µm)[2]

  • Mobile Phase: Acetonitrile : 50 mM Ammonium Acetate (5:95, v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 262 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

6. Data Analysis:

  • Identify and integrate the peaks for ceftibuten and the internal standard.

  • Calculate the peak area ratio of ceftibuten to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of ceftibuten in the unknown samples using the regression equation from the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (0.5 mL) add_is Add Internal Standard (Ceftizoxime) plasma->add_is precipitate Add Acetonitrile & Dichloromethane add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject separation C18 Column Separation Mobile Phase: ACN:50mM Ammonium Acetate (5:95) inject->separation detection UV Detection at 262 nm separation->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio integrate->ratio calibration Calibration Curve ratio->calibration quantify Quantify Ceftibuten calibration->quantify

HPLC-UV workflow for ceftibuten in plasma.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The UPLC-MS/MS method offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred choice for applications requiring lower limits of quantification, such as in studies with low dosage or for detailed metabolite analysis.

Application Note

This highly sensitive and rapid method is ideal for the simultaneous determination of ceftibuten and other compounds, such as sulbactam, in human plasma.[3] The simple protein precipitation sample preparation allows for high-throughput analysis, which is beneficial in clinical trials and large-scale pharmacokinetic studies.

Quantitative Data Summary
ParameterPlasmaReference(s)
Linearity Range0.50 - 25 µg/mL[3]
Correlation Coefficient (r²)> 0.99[3]
Precision (CV%)< 15%[3]
Recovery90 - 104%[3]
Experimental Protocol: Ceftibuten in Human Plasma

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Human plasma (drug-free)

2. Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Micromass Quattro Micro API)

  • UPLC column (e.g., ACQUITY UPLC HSS T3 C18, 2.1 × 100 mm, 1.8 µm)[3]

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in water[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, using drug-free plasma for the calibration standards.

4. Sample Preparation:

  • A simple protein precipitation with acetonitrile is performed on the plasma samples.[3]

5. UPLC-MS/MS Conditions:

  • Column: ACQUITY UPLC HSS T3 C18 (2.1 × 100 mm, 1.8 µm)[3]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)[3]

  • Flow Rate: 0.2 mL/min[3]

  • Injection Volume: 5 µL

  • Column Temperature: 45°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for ceftibuten.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for ceftibuten and its internal standard.

6. Data Analysis:

  • Quantification is based on the peak area ratios of the analyte to the internal standard, similar to the HPLC-UV method.

UPLCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_uplcmsms_analysis UPLC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample precipitate Protein Precipitation with Acetonitrile plasma->precipitate supernatant Collect Supernatant precipitate->supernatant inject Inject into UPLC supernatant->inject separation C18 Column Separation (Gradient Elution) inject->separation ms_detection Tandem Mass Spectrometry (ESI+, MRM) separation->ms_detection integrate Peak Integration ms_detection->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify Ceftibuten ratio->quantify

UPLC-MS/MS workflow for ceftibuten in plasma.

Note on Spectrophotometric Methods

While spectrophotometric methods have been developed for the determination of ceftibuten in bulk drug and pharmaceutical formulations, their application to biological fluids is challenging.[4] These methods often rely on color-forming reactions, such as with Folin-Ciocalteu reagent, which can be susceptible to interference from endogenous components in plasma and urine.[5] The sample preparation required to remove these interferences can be complex and may lead to a loss of the analyte, compromising the accuracy and sensitivity of the assay. For these reasons, chromatographic methods like HPLC-UV and UPLC-MS/MS are the recommended and more established techniques for the reliable quantification of ceftibuten in biological matrices.

Conclusion

The choice of analytical technique for the determination of ceftibuten in biological fluids depends on the specific requirements of the study. The HPLC-UV method provides a reliable and accessible option for routine pharmacokinetic analysis. For studies demanding higher sensitivity and throughput, the UPLC-MS/MS method is the superior choice. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and clinical analysis.

References

Troubleshooting & Optimization

Ceftibuten Hydrate Solubility: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of ceftibuten (B193870) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of ceftibuten hydrate?

A1: this compound is a crystalline powder that is practically insoluble in water, ethanol, and diethyl ether. It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide.[1][2] The solubility in aqueous buffers is pH-dependent, with limited solubility in neutral conditions like PBS (pH 7.2).[1]

Q2: In which organic solvents can I dissolve this compound and at what concentrations?

A2: this compound can be dissolved in DMSO and dimethylformamide. Stock solutions can be prepared at concentrations of approximately 5 mg/mL in DMSO and 2 mg/mL in dimethylformamide.[1] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system, typically below 0.1% for DMSO.[3]

Q3: What is the solubility of this compound in aqueous buffers?

A3: The solubility of this compound in aqueous solutions is low. In Phosphate (B84403) Buffered Saline (PBS) at a pH of 7.2, the solubility is approximately 0.1 mg/mL.[1] It is not recommended to store aqueous solutions for more than one day due to potential stability issues.[1]

Q4: Does the hydration state of ceftibuten affect its solubility and stability?

A4: Yes, the hydration state is important. Ceftibuten can exist in anhydrous, dihydrate, and trihydrate forms.[4] The hydrated forms are generally more stable, and dehydration can lead to accelerated degradation of the compound.[5]

Troubleshooting Guide: Precipitation Issues

Issue: My this compound precipitates when I dilute my organic stock solution into an aqueous buffer.

This is a common problem arising from the significant change in solvent polarity. Here’s a step-by-step guide to troubleshoot this issue:

  • Order of Addition: Always add the organic stock solution (e.g., DMSO) dropwise to the larger volume of the aqueous buffer while vigorously stirring or vortexing.[6] This gradual addition helps to disperse the compound more effectively and prevents localized high concentrations that can lead to immediate precipitation.[6]

  • Co-Solvent Concentration: The final concentration of the organic co-solvent in your aqueous solution might be too low to maintain the solubility of this compound.[6] Consider increasing the final percentage of the co-solvent, but always be mindful of the tolerance of your specific experimental system (e.g., cell lines) to the organic solvent.[6]

  • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help to redissolve precipitates.[3] However, exercise caution with warming as prolonged exposure to heat can degrade the compound.[3]

  • pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer can significantly impact the solubility of this compound, as it is an ionizable molecule.[3]

Issue: My this compound solution is initially clear but becomes cloudy or forms a precipitate over time.

This may indicate a stability issue or that the solution is supersaturated.

  • Storage: Aqueous solutions of this compound are not recommended for long-term storage.[1] It is best to prepare fresh solutions for each experiment.[6] If storage is necessary, filter-sterilize the solution and store it at 4°C for a short period, but be aware that precipitation may still occur.

  • pH Stability: Ensure your aqueous solution is adequately buffered. Absorption of atmospheric CO2 can lower the pH of unbuffered or weakly buffered solutions, potentially causing a pH-sensitive compound to precipitate.[6]

  • Light Sensitivity: Protect the solution from light, as cephalosporins can be light-sensitive, which may lead to degradation and precipitation of less soluble byproducts.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound in various solvents.

SolventConcentrationTemperaturepHSource(s)
Dimethyl sulfoxide (DMSO)≥50 mg/mLNot SpecifiedNot Applicable
Dimethyl sulfoxide (DMSO)~5 mg/mLNot SpecifiedNot Applicable[1]
N,N-Dimethylformamide~2 mg/mLNot SpecifiedNot Applicable[1]
Phosphate Buffered Saline (PBS)~0.1 mg/mLNot Specified7.2[1]
WaterPractically InsolubleNot SpecifiedNot Applicable[2]
Ethanol (95%)Practically InsolubleNot SpecifiedNot Applicable[2]
Diethyl EtherPractically InsolubleNot SpecifiedNot Applicable[2]

Experimental Protocols for Solubility Enhancement

For researchers facing persistent solubility challenges, the following methods can be employed to improve the dissolution of this compound.

Protocol 1: pH Adjustment for Solubility Determination

This protocol outlines the steps to determine the solubility of this compound at different pH values.

Materials:

  • This compound powder

  • Buffer solutions of various pH values (e.g., 0.1 N HCl for pH 1.2, acetate (B1210297) buffer for pH 4.5, phosphate buffer for pH 6.8)[7]

  • Mechanical shaker or orbital agitator

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) to quantify ceftibuten concentration

Procedure:

  • Add an excess amount of this compound powder to separate vials, each containing a buffer solution of a specific pH.

  • Tightly seal the vials and place them on a mechanical shaker or orbital agitator.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[8]

  • After agitation, allow the suspensions to settle.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Filter the supernatant through a suitable filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantify the concentration of ceftibuten in the filtrate using a validated analytical method.

Protocol 2: Co-solvency for Enhanced Solubility

This method involves using a mixture of a water-miscible organic solvent and an aqueous buffer to increase solubility.

Materials:

  • This compound powder

  • Water-miscible organic solvent (e.g., DMSO, ethanol, propylene (B89431) glycol)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in the chosen organic co-solvent (e.g., 10 mg/mL in DMSO).

  • Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% DMSO in PBS).

  • Add a small volume of the this compound stock solution to the co-solvent/buffer mixtures to achieve the desired final concentration.

  • Vortex the solutions thoroughly to ensure complete mixing.

  • Visually inspect for any precipitation.

  • If the solution remains clear, the co-solvent system is suitable for maintaining the solubility of this compound at that concentration.

Protocol 3: Cyclodextrin-Mediated Inclusion Complexation (Kneading Method)

This protocol describes the preparation of a cyclodextrin (B1172386) inclusion complex to enhance the aqueous solubility of this compound.

Materials:

  • This compound powder

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/water mixture (e.g., 50% v/v)

  • Desiccator

Procedure:

  • Place the cyclodextrin in a mortar.

  • Add a small amount of the ethanol/water mixture to the cyclodextrin and triturate to form a paste.[9]

  • Gradually add the this compound powder to the paste while continuously triturating.

  • Continue kneading for a specified period (e.g., 60 minutes) to facilitate the formation of the inclusion complex.[9]

  • Spread the resulting paste in a thin layer and allow it to air dry at room temperature for 24 hours.[9]

  • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.[9]

  • Store the resulting inclusion complex powder in a desiccator.

  • The aqueous solubility of this complex can then be determined and compared to the uncomplexed drug.

Protocol 4: Micronization via Air Jet Milling (Conceptual Overview)

Micronization reduces the particle size of the drug, thereby increasing the surface area available for dissolution. This process typically requires specialized equipment.

Principle:

  • This compound powder is introduced into a chamber where it is subjected to a high-velocity stream of compressed air or an inert gas.

  • The particles are accelerated and collide with each other and with the walls of the chamber, causing them to break down into smaller particles.

  • A classifier within the mill separates the particles based on size, allowing only the particles that have reached the desired size to exit the system.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftibuten, like other β-lactam antibiotics, inhibits the final step of peptidoglycan synthesis in bacterial cell walls. It achieves this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan strands. This inactivation of PBPs leads to a weakened cell wall and ultimately results in bacterial cell lysis.[10][11][12]

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylation PBP Penicillin-Binding Protein (PBP) Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Growing_PG->Crosslinked_PG Transpeptidation Ceftibuten Ceftibuten Ceftibuten->PBP Inactivation start->UDP_NAG G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare this compound Stock Solution prep_dil Prepare Serial Dilutions in Broth prep_sol->prep_dil inoculate Inoculate Dilutions with Bacteria prep_dil->inoculate prep_inoc Prepare Standardized Bacterial Inoculum prep_inoc->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic data_analysis Record and Analyze MIC Values read_mic->data_analysis

References

Technical Support Center: Analysis of Ceftibuten Hydrate Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the HPLC analysis of ceftibuten (B193870) hydrate (B1144303) and its degradation products.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of ceftibuten hydrate.

Issue 1: An unexpected peak is observed eluting close to the main ceftibuten peak.

  • Possible Cause: This is likely the trans-isomer of ceftibuten. Ceftibuten exists as cis and trans isomers, with the cis form being the active pharmaceutical ingredient. The trans-isomer is a common process impurity and degradation product, and it is significantly less active.[]

  • Troubleshooting Steps:

    • Confirm Identity: If a reference standard for trans-ceftibuten (B193895) is available, inject it to confirm the retention time of the unexpected peak.

    • Optimize Resolution: If the peak is not baseline resolved from the main ceftibuten peak, consider the following:

      • Decrease the organic solvent percentage in the mobile phase to increase the retention time and improve separation.

      • Ensure the mobile phase pH is controlled and stable, as pH can affect the ionization and retention of both isomers.

      • Evaluate a different C18 column from another manufacturer, as slight differences in stationary phase chemistry can alter selectivity.

Issue 2: Multiple unknown peaks appear in the chromatogram after forced degradation studies.

  • Possible Causes: Forced degradation under stress conditions such as acid or base hydrolysis, oxidation, heat, or light exposure can lead to the formation of various degradation products. For cephalosporins, common degradation pathways include:

    • Hydrolysis of the β-lactam ring.

    • Isomerization (e.g., cis/trans).[]

    • Decarboxylation.

    • Oxidation of the sulfur atom in the dihydrothiazine ring.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main ceftibuten peak to ensure no degradation products are co-eluting.

    • Literature and Impurity Standards: Cross-reference the retention times of the unknown peaks with known ceftibuten impurities if standards are available. Some known related substances are listed in the table below.

    • LC-MS Analysis: For definitive identification, liquid chromatography-mass spectrometry (LC-MS) can be employed to determine the mass-to-charge ratio (m/z) of the degradation products, providing insights into their molecular weights and structures.

Issue 3: Poor peak shape (tailing or fronting) for the ceftibuten peak.

  • Possible Causes:

    • Secondary Interactions: The amine groups in ceftibuten can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape for ionizable compounds like ceftibuten.

    • Column Overload: Injecting too much sample can cause peak fronting.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is controlled with a suitable buffer, typically in the range of 3-7 for C18 columns.

    • Use a High-Purity Silica (B1680970) Column: Modern, end-capped C18 columns made from high-purity silica have fewer active silanol groups and will generally provide better peak shapes for basic compounds.

    • Reduce Sample Concentration: Dilute the sample and inject a smaller volume to see if the peak shape improves.

    • Consider an Ion-Pairing Reagent: In some cases, adding an ion-pairing reagent to the mobile phase can improve the peak shape of basic analytes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of ceftibuten and its degradation products?

A1: A common starting point for a stability-indicating method for ceftibuten is a reversed-phase HPLC method using a C18 column. A typical method is detailed in the Experimental Protocols section below.

Q2: What are the known impurities and degradation products of ceftibuten?

A2: Besides the trans-isomer, several other related substances have been identified. While the specific conditions under which each is formed during forced degradation are not extensively published, it is crucial to monitor for their potential appearance.

Q3: How should I prepare my samples and mobile phase for ceftibuten analysis?

A3:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile (B52724) or the mobile phase itself. Ensure the sample is fully dissolved before injection.

  • Mobile Phase Preparation:

    • Use HPLC-grade solvents and reagents.

    • Filter all aqueous buffers through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.

    • Degas the mobile phase before use to prevent air bubbles in the system, which can cause pressure fluctuations and baseline noise.

Q4: How can I ensure my HPLC method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To demonstrate this, you must perform forced degradation studies. The drug substance should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method must then be able to resolve the ceftibuten peak from all the degradation product peaks. Peak purity analysis using a PDA detector is a valuable tool to confirm that the main drug peak is not co-eluting with any degradants.

Data Presentation

Table 1: Known Related Substances of Ceftibuten

Compound NameCAS NumberNotes
Ceftibuten97519-39-6Active Pharmaceutical Ingredient (cis-isomer)
trans-Ceftibuten97519-40-9Geometric isomer, common impurity/degradant[2]
Ceftibuten Related Impurity 1102199-53-1Process impurity
Ceftibuten Related Impurity 31140311-29-0Process impurity[][3]
Ceftibuten Related Impurity 451762-51-7Process impurity[]
Ceftibuten Related Impurity 592096-37-2Process impurity[]
Ceftibuten Related Impurity 657028-71-4Process impurity[]
Ceftibuten Related Impurity 8174761-17-2Process impurity[]
Ceftibuten Related Impurity 9103054-27-9Process impurity[]
2-Aminothiazol-4-acetic acid29676-71-9Potential starting material or side chain impurity[]

Table 2: Example HPLC Method Parameters for Ceftibuten Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Phosphate (B84403) Buffer (pH 3.0) : Acetonitrile (35:65 v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 228 nm[4] or 262 nm[5]
Injection Volume 20 µL
Column Temperature 30 °C[5]
Run Time 15 minutes[5]
Retention Time of Ceftibuten ~2.4 minutes[4] or ~8.3 minutes[5] (Varies with exact conditions)

Experimental Protocols

Protocol for Stability-Indicating HPLC Method for this compound

  • Mobile Phase Preparation (Phosphate Buffer pH 3.0 : Acetonitrile 35:65):

    • Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon filter.

    • Mix 350 mL of the filtered phosphate buffer with 650 mL of HPLC-grade acetonitrile.

    • Degas the final mobile phase mixture by sonication or helium sparging.

  • Standard Solution Preparation (e.g., 50 µg/mL):

    • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Further dilute 5 mL of this solution to 50 mL with the mobile phase to obtain a final concentration of approximately 50 µg/mL.

  • Sample Solution Preparation (from bulk drug):

    • Prepare in the same manner as the standard solution, using the this compound sample.

  • Chromatographic System:

    • An HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the detection wavelength to 228 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 20 µL of the blank (mobile phase), followed by the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Identify the ceftibuten peak based on the retention time of the standard.

    • Calculate the amount of ceftibuten and any specified impurities by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Buffer:ACN, Filter, Degas) Equilibrate System Equilibration MobilePhase->Equilibrate StandardPrep Standard Solution Preparation SystemSuitability System Suitability (Inject Standard) StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation InjectSample Inject Sample SamplePrep->InjectSample Equilibrate->SystemSuitability SystemSuitability->InjectSample Chromatogram Obtain Chromatogram InjectSample->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Calculation Quantification of Ceftibuten & Impurities Integration->Calculation

Caption: Experimental workflow for HPLC analysis of ceftibuten.

Troubleshooting_Logic cluster_peak_issues Peak-Related Issues cluster_solutions Potential Solutions Start Problem with Chromatogram UnexpectedPeak Unexpected Peak? Start->UnexpectedPeak PoorShape Poor Peak Shape? Start->PoorShape UnexpectedPeak->PoorShape No CheckIsomer Check for trans-isomer (Use standard if available) UnexpectedPeak->CheckIsomer Yes AdjustpH Adjust Mobile Phase pH PoorShape->AdjustpH Yes CheckColumn Use High-Purity Column PoorShape->CheckColumn ReduceConc Reduce Sample Concentration PoorShape->ReduceConc CheckImpurities Check known impurities list CheckIsomer->CheckImpurities OptimizeResolution Optimize Resolution (Adjust mobile phase) CheckIsomer->OptimizeResolution LCMS Perform LC-MS for identification CheckImpurities->LCMS

Caption: Troubleshooting logic for ceftibuten HPLC analysis.

References

troubleshooting variability in ceftibuten hydrate bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in ceftibuten (B193870) hydrate (B1144303) bioassay results.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during ceftibuten hydrate bioassays.

Issue 1: High Variability in Zone of Inhibition Diameters

Symptoms: Inconsistent zone sizes for the same standard concentration across different plates or experiments. High relative standard deviation (RSD) in results.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Inoculum Preparation Ensure the turbidity of the bacterial suspension is standardized using a McFarland standard (typically 0.5) for a consistent inoculum density.[1][2]Consistent lawn of bacterial growth and more uniform zone diameters.
Agar (B569324) Medium Verify that the agar depth is uniform across all plates (typically 4 mm).[1] Use a validated and consistent source of Mueller-Hinton agar.Uniform diffusion of the antibiotic, leading to more consistent zone sizes.
pH of Medium Check and adjust the pH of the agar medium to the recommended range (typically 7.2-7.4) after sterilization and before pouring the plates.[1][3]Optimal and consistent growth of the test organism and reliable antibiotic activity.
Standard/Sample Application Ensure accurate and consistent volume of the ceftibuten standard or sample is applied to the discs or cylinders. Use calibrated pipettes.Equal amounts of antibiotic diffuse into the agar, resulting in reproducible zone diameters.
Incubation Conditions Maintain a consistent incubation temperature (typically 35°C ± 2°C) and duration (typically 16-18 hours).[1]Uniform bacterial growth rate and consistent antibiotic diffusion time.

Troubleshooting Workflow:

G start High Variability in Zone Diameters inoculum Check Inoculum Standardization (McFarland Standard) start->inoculum agar Verify Agar Depth and Medium Consistency inoculum->agar If issue persists ph Confirm Medium pH (7.2-7.4) agar->ph If issue persists application Review Standard/Sample Application Technique ph->application If issue persists incubation Check Incubation Temperature and Time application->incubation If issue persists resolved Variability Reduced incubation->resolved Problem Solved

Caption: Troubleshooting workflow for high variability in zone diameters.

Issue 2: No or Poorly Defined Zones of Inhibition

Symptoms: Absence of a clear zone of inhibition around the ceftibuten disc/cylinder, or zones with fuzzy, indistinct edges.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Inactive Ceftibuten Prepare a fresh stock solution of this compound from a reliable source. Ensure proper storage of the stock solution (refrigerated and protected from light).Formation of clear zones of inhibition if the previous stock was degraded.
Resistant Test Organism Verify the identity and susceptibility of the test organism (e.g., Staphylococcus aureus ATCC 25923).[4]A susceptible strain will show clear zones of inhibition with appropriate ceftibuten concentrations.
Inappropriate Inoculum Density An overly dense inoculum can overwhelm the antibiotic, leading to a lack of a clear zone.[2] Standardize the inoculum as previously described.A visible zone of inhibition should appear with a correctly standardized inoculum.
Interfering Substances Ensure that solvents used to dissolve ceftibuten are compatible with the bioassay and do not inhibit bacterial growth themselves.Accurate measurement of ceftibuten's antimicrobial activity without confounding factors.

Logical Relationship Diagram:

G cluster_causes Possible Causes start No/Poor Zones of Inhibition inactive_drug Inactive Ceftibuten start->inactive_drug resistant_org Resistant Organism start->resistant_org high_inoculum High Inoculum Density start->high_inoculum interference Interfering Substances start->interference resolved Clear Zones of Inhibition inactive_drug->resolved Address Cause resistant_org->resolved Address Cause high_inoculum->resolved Address Cause interference->resolved Address Cause

Caption: Relationship between causes and resolution of poor zones of inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended test organism for a this compound bioassay?

A1: A commonly used and recommended test organism for cephalosporin (B10832234) bioassays is Staphylococcus aureus ATCC 25923.[4] This strain is known for its susceptibility to cephalosporins and its ability to produce well-defined zones of inhibition.

Q2: How should I prepare the standard solutions of this compound?

A2: To prepare a stock solution, accurately weigh a suitable amount of USP Ceftibuten Reference Standard and dissolve it in the specified solvent (often a buffer solution).[5][6] From this stock solution, prepare a series of dilutions to create a standard curve. The concentrations for the standard curve should bracket the expected concentration of the sample.[5] All dilutions should be made with the appropriate buffer as specified in pharmacopeial guidelines.[7]

Q3: What is the ideal pH for the agar medium, and why is it important?

A3: The recommended pH for Mueller-Hinton agar is between 7.2 and 7.4.[1] The pH of the medium can significantly impact the activity of the antibiotic and the growth of the test organism.[3][8] Deviations from the optimal pH range can lead to inaccurate and variable results.[9][10]

Q4: How does inoculum density affect the bioassay results?

A4: The density of the bacterial inoculum is a critical factor.[2][11] A higher than recommended inoculum can lead to smaller or absent zones of inhibition, while a lower density can result in overly large zones.[1] This is known as the "inoculum effect".[11][12] Therefore, standardizing the inoculum to a 0.5 McFarland standard is crucial for reproducibility.[1]

Q5: What are the key validation parameters for a this compound bioassay?

A5: Key validation parameters for a bioassay include accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range.[13][14] The acceptance criteria for these parameters should be established based on regulatory guidelines such as those from the USP.[13][15]

Data Presentation

The following tables summarize the impact of key variables on this compound bioassay results. The data presented are illustrative and serve to demonstrate the expected trends.

Table 1: Illustrative Impact of pH on Zone of Inhibition Diameter

pH of Agar MediumAverage Zone Diameter (mm) for a 30 µg Ceftibuten DiscObservation
6.518Reduced zone size due to suboptimal conditions.
7.022Approaching optimal range.
7.2 25 Optimal zone size.
7.4 25 Optimal zone size.
8.021Reduced zone size due to suboptimal conditions.

Table 2: Illustrative Impact of Inoculum Density on Zone of Inhibition Diameter

Inoculum Turbidity (McFarland Standard)Average Zone Diameter (mm) for a 30 µg Ceftibuten DiscObservation
0.2529Larger, potentially less defined zones due to low bacterial density.
0.5 25 Optimal, well-defined zone.
1.020Smaller zones due to higher bacterial density.
2.015Significantly smaller zones, potential for no clear zone.

Experimental Protocols

Detailed Methodology for this compound Agar Diffusion Bioassay

This protocol is based on general principles outlined in the USP for antibiotic microbial assays.[5][6][7]

  • Preparation of Media:

    • Prepare Mueller-Hinton agar according to the manufacturer's instructions.

    • After autoclaving, cool the medium to 45-50°C.

    • Verify and, if necessary, adjust the pH to 7.2-7.4.[1]

    • Pour the agar into sterile petri dishes to a uniform depth of 4 mm.[1] Allow the plates to solidify on a level surface.

  • Preparation of Inoculum:

    • From a stock culture of Staphylococcus aureus ATCC 25923, inoculate a suitable broth and incubate to achieve a fresh culture.

    • Suspend bacterial colonies in sterile saline or buffer to match the turbidity of a 0.5 McFarland standard.[1] This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Plates:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing against the inside of the tube.

    • Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.[1]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[1]

  • Preparation of Ceftibuten Standards and Samples:

    • Prepare a stock solution of USP Ceftibuten Reference Standard in an appropriate buffer.

    • Create a series of working standard solutions by diluting the stock solution. A typical series might include concentrations of 10, 20, 40, and 80 µg/mL.

    • Prepare sample solutions to have an expected concentration within the range of the standard curve.

  • Assay Procedure:

    • Aseptically apply sterile paper discs (6 mm diameter) or place stainless steel cylinders onto the surface of the inoculated agar plates.

    • Pipette a precise volume (e.g., 20 µL) of each standard and sample solution onto the discs.

    • Incubate the plates inverted at 35°C ± 2°C for 16-18 hours.[1]

  • Data Analysis:

    • Measure the diameter of the zones of inhibition to the nearest millimeter.

    • Create a standard curve by plotting the logarithm of the ceftibuten concentration against the zone diameter.

    • Determine the concentration of ceftibuten in the samples by interpolating their zone diameters on the standard curve.

Mandatory Visualization

Ceftibuten Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftibuten, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[16] Specifically, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[16] This inhibition leads to a weakened cell wall and ultimately cell lysis.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) UDP_NAG->UDP_NAM Synthesis UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide Addition of amino acids Lipid_I Lipid I UDP_NAM_peptide->Lipid_I Transfer to Lipid Carrier Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Translocation across membrane & Transglycosylation Transporter Lipid Carrier (Bactoprenol) Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidation (Cross-linking) Lysis Cell Lysis Crosslinked_PG->Lysis Weakened Cell Wall leads to PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) PBP->Crosslinked_PG Inhibition Inhibition Ceftibuten Ceftibuten Ceftibuten->PBP

References

improving the stability of ceftibuten hydrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of ceftibuten (B193870) hydrate (B1144303) in aqueous solutions during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is ceftibuten hydrate and why is its hydration state important?

A1: this compound is a third-generation oral cephalosporin (B10832234) antibiotic.[1][2] It can exist in various hydration states, with the dihydrate and trihydrate crystalline forms being the most stable.[3][4] The water molecules within the crystal lattice are crucial for maintaining its structural integrity. Dehydration of the molecule has been found to accelerate degradation, making the anhydrous form less stable.[3][4][5] Therefore, maintaining the proper hydration state is critical for its stability.

Q2: What is the general stability of this compound in aqueous solutions?

A2: this compound has limited stability in aqueous solutions. It is generally recommended not to store aqueous solutions for more than one day.[6] For experimental purposes, it is best to prepare fresh solutions immediately before use.

Q3: What are the primary degradation pathways for ceftibuten?

A3: The primary documented degradation pathway involves the isomerization of the active cis-isomer to the less potent trans-isomer.[7][] Approximately 10% of the ceftibuten can be converted to the trans-isomer, which has about 1/8th of the antimicrobial potency.[7][] Like other β-lactam antibiotics, ceftibuten is also susceptible to hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity.[7][9]

Q4: How should solid this compound be stored?

A4: Solid this compound should be stored at -20°C in a desiccated environment.[1][6] It is supplied as a crystalline solid and can be stable for at least four years under these conditions.[6] The material should be protected from air (oxygen) and light, as these factors can accelerate degradation.[3][4][10]

Q5: In which solvents is this compound soluble for stock solution preparation?

A5: this compound is soluble in organic solvents like DMSO (≥50 mg/mL) and dimethylformamide (DMF).[6] Stock solutions in these solvents should be purged with an inert gas.[6] For biological experiments, further dilutions should be made into aqueous buffers, ensuring the final concentration of the organic solvent is insignificant.[6] It is also possible to prepare organic solvent-free aqueous solutions by dissolving the crystalline solid directly in aqueous buffers, though solubility is lower (e.g., ~0.1 mg/mL in PBS, pH 7.2).[6]

Troubleshooting Guide

Issue 1: Rapid loss of potency in a freshly prepared aqueous solution.

Potential Cause Troubleshooting Step Rationale
Oxygen Exposure De-gas your aqueous buffer (e.g., by sparging with nitrogen or argon) before dissolving the this compound. Prepare and handle the solution under an inert atmosphere if possible.Ceftibuten decomposes rapidly in the presence of air (oxygen).[3][4] Reducing dissolved oxygen can slow down oxidative degradation.
Incorrect pH Ensure the pH of your aqueous solution is appropriate. While specific optimal pH ranges are not detailed in the provided literature, cephalosporin stability is often pH-dependent. Buffer the solution to maintain a consistent pH.The solubility and stability of cephalosporins are influenced by pH. Extreme pH values can catalyze hydrolysis of the β-lactam ring.
Light Exposure Prepare and store the solution in amber vials or protect it from light by wrapping the container in aluminum foil.Packaging in containers opaque to visible radiation is recommended, suggesting that ceftibuten may be light-sensitive.[10]
Elevated Temperature Prepare and use the solution at controlled room temperature or on ice, avoiding unnecessary heat exposure.Chemical degradation reactions, including hydrolysis and oxidation, are generally accelerated at higher temperatures.

Issue 2: Inconsistent results or poor stability of solid this compound.

Potential Cause Troubleshooting Step Rationale
Dehydration of the Hydrate Form Store the solid material in a desiccator at the recommended temperature (-20°C). Avoid high temperatures or dry granulation processes during formulation that could drive off the water of hydration.The dehydrated form of ceftibuten exhibits poorer stability compared to the dihydrate or trihydrate forms.[3][4] A dry blending manufacturing process is preferred to prevent dehydration.[3]
Exposure to Oxygen Store the solid under an inert atmosphere (e.g., nitrogen or argon) or in vacuum-sealed containers.The shelf life of solid ceftibuten is significantly impacted by the oxygen concentration in the container's headspace.[3][4]
Incompatible Excipients If formulating with other components, verify their compatibility. Consider microencapsulation of ingredients that may be reactive.Certain excipients can negatively impact the stability of ceftibuten. For example, some flavoring agents have been shown to be incompatible unless microencapsulated.[3]

Quantitative Data Presentation

Table 1: Effect of Headspace Oxygen on the Stability of a Dry Ceftibuten Trihydrate Powder Formulation at 25°C

Oxygen Concentration in Headspace (% v/v)Projected Shelf Life (Months)Data Source
~20% (Ambient Air)~18[3][4]
5%~35[3][4]
0.5%>45[3][4]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Ceftibuten

This protocol is a representative method compiled from common practices for analyzing ceftibuten stability.[11][12]

1. Objective: To quantify the concentration of cis-ceftibuten and detect the presence of its main degradation product, trans-ceftibuten, and other impurities over time.

2. Materials and Equipment:

  • HPLC system with UV or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) or Phosphate buffer (HPLC grade)

  • Water (HPLC grade)

  • Analytical balance, volumetric flasks, pipettes

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of aqueous buffer (e.g., 50 mM Ammonium Acetate, pH adjusted) and Acetonitrile. A common ratio is 90:10 (Buffer:ACN) or similar.[12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 262 nm (as it is a λmax for ceftibuten).[6]

  • Injection Volume: 20 µL

  • Run Time: Sufficient to allow for the elution of the main peak and any post-eluting impurities (e.g., 15 minutes).

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., mobile phase or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-150 µg/mL).

  • Stability Samples: At each time point of the stability study, withdraw an aliquot of the test solution and dilute it with the mobile phase to fall within the range of the calibration curve.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the stability samples.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the ceftibuten peak. The trans-isomer typically elutes after the main cis-ceftibuten peak.

6. Data Interpretation:

  • Calculate the concentration of ceftibuten in the samples using the linear regression equation from the calibration curve.

  • Express stability as the percentage of the initial concentration remaining at each time point.

  • Calculate the percentage of impurities by dividing the area of each impurity peak by the total area of all peaks.

Visualizations

G cluster_prep Sample Preparation cluster_testing Stability Testing cluster_output Output prep_solution Prepare Ceftibuten Aqueous Solution (e.g., in buffered medium) initial_sample T=0 Sample Collection & Dilution prep_solution->initial_sample place_stability Place Solution in Stability Chamber (Controlled Temp/Light/Atmosphere) prep_solution->place_stability hplc_analysis RP-HPLC Analysis initial_sample->hplc_analysis time_points Collect Samples at Predetermined Time Points (T=x) place_stability->time_points time_points->hplc_analysis data_analysis Data Analysis: - Quantify Ceftibuten - Identify Degradants hplc_analysis->data_analysis report Stability Report: - Degradation Rate - Shelf-life Estimation data_analysis->report

Caption: Workflow for assessing the stability of this compound in an aqueous solution.

G instability Ceftibuten Degradation in Aqueous Solution chemical Chemical Factors chemical->instability hydrolysis Hydrolysis of β-Lactam Ring chemical->hydrolysis oxidation Oxidation chemical->oxidation isomerization cis-trans Isomerization chemical->isomerization physical Physical/Environmental Factors physical->instability temp High Temperature physical->temp light Light Exposure physical->light oxygen Dissolved Oxygen physical->oxygen formulation Formulation Factors formulation->instability ph Suboptimal pH formulation->ph excipients Incompatible Excipients formulation->excipients hydration Improper Hydration State (Solid Form) formulation->hydration

Caption: Factors influencing the stability of this compound in solutions.

References

challenges in ceftibuten hydrate susceptibility testing interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during ceftibuten (B193870) hydrate (B1144303) susceptibility testing.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues in ceftibuten susceptibility testing.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Quality Control (QC) strain results are out of range. 1. Improper storage of ceftibuten disks or powder. 2. Incorrect inoculum density. 3. Variation in media (e.g., pH, cation concentration).[1][2] 4. Incorrect incubation conditions (time, temperature, atmosphere). 5. Contamination of the QC strain.1. Ensure ceftibuten disks and powder are stored at the recommended temperature (-20°C) and protected from moisture.[3] 2. Prepare inoculum to a 0.5 McFarland standard.[4] 3. Use Mueller-Hinton agar (B569324)/broth from a reputable supplier and check the pH of each new lot.[4] 4. Verify incubator settings. For most non-fastidious bacteria, incubate at 35°C ± 2°C for 16-20 hours in ambient air. 5. Subculture the QC strain from a fresh stock culture.
Discrepancy between disk diffusion and MIC results. 1. Inherent limitations of disk diffusion for certain drug-bug combinations. 2. Incorrect interpretive criteria applied. 3. Mixed or contaminated culture.1. For critical isolates or results near a breakpoint, confirm with a reference method like broth microdilution. 2. Ensure the correct and most current CLSI or EUCAST breakpoints are being used for the specific organism. 3. Re-isolate the test organism to ensure a pure culture.
Unexpectedly high MIC or small zone of inhibition for a typically susceptible organism. 1. Presence of an acquired resistance mechanism (e.g., ESBL, AmpC, KPC).[5][6][7] 2. Upregulation of efflux pumps.[7][8] 3. Alteration in the penicillin-binding protein (PBP) target, such as mutations in ftsI (PBP3).[5][6][7]1. Perform phenotypic or genotypic tests to screen for common beta-lactamases. 2. Consider molecular methods to investigate efflux pump expression. 3. Sequence the ftsI gene to identify potential mutations.
No zone of inhibition around the ceftibuten disk. 1. The organism is highly resistant to ceftibuten. 2. The ceftibuten disk is expired or has lost potency. 3. Incorrect disk used.1. Verify the result with an MIC test. 2. Check the expiration date on the disk container and test with a known susceptible QC strain. 3. Ensure the disk is a 30-µg ceftibuten disk.
Zone edges are indistinct or show "feathering". 1. Swarming of motile organisms (e.g., Proteus spp.). 2. Mixed culture.1. Read the edge of dense growth, ignoring the thin film of swarming. 2. Re-purify the culture and repeat the test.

Frequently Asked Questions (FAQs)

1. What are the current CLSI and EUCAST breakpoints for ceftibuten?

Interpretive criteria for ceftibuten can vary between the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is crucial to refer to the latest versions of their respective documents (CLSI M100 and EUCAST Breakpoint Tables).[9][10][11][12]

Ceftibuten Breakpoint Summary (Enterobacterales)

GuidelineMethodSusceptible (S)Intermediate (I)Resistant (R)
CLSI MIC (µg/mL)≤8-≥32
Disk Diffusion (mm)≥21-≤17
EUCAST MIC (µg/mL)≤1->1

Note: These values are for illustrative purposes and are subject to change. Always consult the most recent official documents.

2. Which QC strains should be used for ceftibuten susceptibility testing?

For ceftibuten and ceftibuten-avibactam, the following ATCC strains are commonly recommended by CLSI:

Quality Control Ranges for Ceftibuten and Ceftibuten-Avibactam

AgentQC StrainMIC (µg/mL)Disk Diffusion (mm)
CeftibutenEscherichia coli ATCC 259220.12 - 0.529 - 35[13]
Ceftibuten-avibactamEscherichia coli ATCC 259220.016/4 - 0.12/4Not established
Klebsiella pneumoniae ATCC 7006030.06/4 - 0.25/4Not established

Data sourced from CLSI documents.[14][15][16][17] Avibactam (B1665839) concentration is fixed at 4 µg/mL.

3. Why are my results for Neisseria gonorrhoeae difficult to interpret?

Standard guidelines may not have specific interpretation criteria for ceftibuten against N. gonorrhoeae.[18] Furthermore, using ceftriaxone (B1232239) results as a surrogate can be problematic, as some strains with reduced susceptibility to ceftibuten may still test as susceptible to ceftriaxone.[18] This can be due to specific resistance mechanisms, such as mosaic penA genes.[18] It is recommended to use a method with established interpretive criteria for ceftibuten or submit isolates to a reference laboratory for further testing if treatment failure is suspected.[18]

4. What is the mechanism of action of ceftibuten and how does resistance develop?

Ceftibuten, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][19] Resistance in Gram-negative bacteria is often mediated by beta-lactamase enzymes that hydrolyze and inactivate the drug. The addition of a beta-lactamase inhibitor like avibactam can restore ceftibuten's activity against many of these resistant organisms.[6] Other resistance mechanisms include target modification (mutations in PBPs) and changes in drug uptake and efflux.[7][8]

Experimental Protocols

Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of ceftibuten.

  • Media Preparation: Use cation-adjusted Mueller-Hinton broth (CAMHB).[2] If testing ceftibuten-avibactam, supplement the CAMHB with avibactam to a final concentration of 4 µg/mL.[2]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Preparation: Prepare serial twofold dilutions of ceftibuten in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Add 10 µL of the standardized inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of ceftibuten that completely inhibits visible growth.

Disk Diffusion (Kirby-Bauer) Assay

This method assesses susceptibility based on the size of the zone of inhibition around an antibiotic disk.

  • Media: Use Mueller-Hinton agar (MHA) plates with a depth of 4 mm.[4]

  • Inoculum Preparation: Prepare an inoculum suspension in saline equivalent to a 0.5 McFarland standard.[4]

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[4]

  • Disk Application: Aseptically apply a 30-µg ceftibuten disk to the surface of the agar. Gently press the disk to ensure complete contact with the agar.[4]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters using a ruler or caliper. Interpret the result based on CLSI or EUCAST guidelines.[4]

Visualizations

G cluster_0 Troubleshooting Workflow for Out-of-Range QC start QC Result Out of Range check_storage Verify Storage Conditions (Temp, Expiry) start->check_storage check_inoculum Check Inoculum Density (0.5 McFarland) check_storage->check_inoculum check_media Examine Media (pH, Lot #, Depth) check_inoculum->check_media check_incubation Confirm Incubation (Time, Temp) check_media->check_incubation retest Repeat Test check_incubation->retest in_range Result In Range retest->in_range Yes contact_support Contact Manufacturer/ Reference Lab retest->contact_support No

Caption: Troubleshooting decision tree for out-of-range QC results.

G cluster_pathway Mechanism of Beta-Lactam Resistance & Inhibition ceftibuten Ceftibuten pbp Penicillin-Binding Protein (PBP) ceftibuten->pbp Binds to beta_lactamase Beta-Lactamase Enzyme ceftibuten->beta_lactamase Targeted by synthesis Cell Wall Synthesis pbp->synthesis Inhibits lysis Cell Lysis synthesis->lysis Leads to hydrolysis Ceftibuten Hydrolysis (Inactivation) beta_lactamase->hydrolysis Causes avibactam Avibactam (Inhibitor) avibactam->beta_lactamase Inhibits

Caption: Ceftibuten action and beta-lactamase-mediated resistance.

References

minimizing ceftibuten hydrate degradation during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of ceftibuten (B193870) hydrate (B1144303) during storage and handling. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid ceftibuten hydrate?

A1: Solid this compound should be stored in a desiccated environment to prevent both dehydration and excess moisture uptake. Recommended storage temperatures are typically between 2°C and 8°C, although some suppliers recommend storage at -20°C for long-term stability.[1] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the crystalline solid in the solvent of choice. For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made immediately before use. It is not recommended to store aqueous solutions for more than one day due to the potential for hydrolysis.[1]

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for this compound are:

  • Hydrolysis of the β-lactam ring: This is a common degradation route for cephalosporin (B10832234) antibiotics, leading to the loss of antibacterial activity. This process is significantly influenced by pH.

  • Isomerization: Ceftibuten can isomerize from the active cis-isomer to the less active trans-isomer. The trans-isomer has significantly lower antimicrobial potency.[2][3]

Q4: How does pH affect the stability of this compound in solution?

A4: this compound, like many cephalosporins, exhibits pH-dependent stability in aqueous solutions. The β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions. The greatest stability is typically observed in the pH range of 4 to 6.

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is not extensively published, many cephalosporins are known to be sensitive to light. Therefore, it is recommended to protect this compound, both in solid form and in solution, from light to minimize the risk of photodegradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency in Stored Solid Improper storage conditions leading to dehydration or moisture absorption. The hydrated form is more stable.Store solid this compound in a desiccator at the recommended temperature (2-8°C or -20°C). Ensure the container is tightly sealed.
Unexpected Peaks in HPLC Analysis of a Freshly Prepared Standard Isomerization to the trans-form or presence of synthesis-related impurities.Confirm the identity of the main peak and any minor peaks by comparing with a reference standard and its impurity profile, if available. The trans-isomer is a known impurity.[2]
Rapid Degradation of Ceftibuten in Aqueous Solution pH of the solution is outside the optimal stability range (pH 4-6).Prepare aqueous solutions immediately before use and buffer them within the pH 4-6 range if experimental conditions allow. Avoid storing aqueous solutions.
Inconsistent Results in Biological Assays Degradation of this compound in the assay medium.Ensure the pH of the cell culture or assay medium is within the optimal stability range for the duration of the experiment. Prepare fresh solutions for each experiment.
Appearance of New Peaks in HPLC During a Stability Study Degradation of the molecule due to hydrolysis, isomerization, or other reactions.Perform a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method to separate and quantify the parent drug and its degradants.

Data on this compound Stability

While specific quantitative data from peer-reviewed literature on the percentage of this compound degradation under various stress conditions is limited, the following table summarizes the expected qualitative stability based on the known chemistry of cephalosporins.

Stress Condition Parameter Expected Outcome for this compound Primary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°CSignificant degradation.Hydrolysis of the β-lactam ring.
Basic Hydrolysis 0.1 M NaOH, 60°CRapid and extensive degradation.Hydrolysis of the β-lactam ring.
Neutral Hydrolysis Water, 60°CSlower degradation compared to acidic or basic conditions.Hydrolysis of the β-lactam ring.
Oxidative Stress 3% H₂O₂, Room TempPotential for degradation.Oxidation of the sulfur atom in the dihydrothiazine ring.
Thermal Stress Solid, elevated temp.Degradation is expected, rate dependent on temperature.Isomerization and other decomposition reactions.
Photostability UV/Visible lightPotential for degradation.Photolytic cleavage of chemical bonds.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to obtain a stock solution of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.
  • Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of purified water. Heat at 60°C for a specified time (e.g., 24, 48, 72 hours).
  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
  • Thermal Degradation (Solid): Store a known quantity of solid this compound in an oven at a specified temperature (e.g., 80°C) for a defined period. Dissolve the stressed solid in the mobile phase before analysis.
  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
  • Compare the chromatograms of the stressed samples with that of an unstressed control solution.
  • Identify and quantify the degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol is a representative example of an HPLC method suitable for separating ceftibuten from its degradation products.[4][5]

  • Chromatographic System:

    • Column: YMC ODS-A C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[4]

    • Mobile Phase: A mixture of a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer) and acetonitrile (e.g., 90:10 v/v).[4] The pH of the buffer should be optimized for the best separation, typically in the acidic range.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: 262 nm.[4]

    • Injection Volume: 20 µL.[4]

  • Standard and Sample Preparation:

    • Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).

    • Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the ceftibuten peak based on its retention time compared to the standard.

    • Calculate the percentage of degradation by comparing the peak area of ceftibuten in the stressed samples to that in the unstressed control.

Visualizations

Degradation_Pathway Ceftibuten This compound (Active cis-isomer) Hydrolysis Hydrolysis (Acidic or Basic Conditions) Ceftibuten->Hydrolysis Isomerization Isomerization Ceftibuten->Isomerization Degradation_Products Inactive Degradation Products (Open β-lactam ring) Hydrolysis->Degradation_Products Trans_Isomer trans-Isomer (Less Active) Isomerization->Trans_Isomer

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Hydrolysis Base->Stressed_Samples Oxidation Oxidative Stress Oxidation->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Photo Photolytic Stress Photo->Stressed_Samples Ceftibuten This compound Stock Solution Ceftibuten->Acid Ceftibuten->Base Ceftibuten->Oxidation Ceftibuten->Thermal Ceftibuten->Photo HPLC Stability-Indicating HPLC Analysis Stressed_Samples->HPLC Data Data Analysis: - Identify Degradation Products - Quantify Degradation - Elucidate Pathways HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Enhancing Poor Oral Bioavailability of Ceftibuten Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to improve the poor oral bioavailability of ceftibuten (B193870) hydrate (B1144303) in experimental models.

I. Troubleshooting Guides

This section addresses common issues encountered during the formulation and evaluation of ceftibuten hydrate delivery systems.

1. Formulation of this compound Solid Lipid Nanoparticles (SLNs)

Problem Potential Cause(s) Recommended Solution(s)
Low Drug Entrapment Efficiency (<70%) 1. Poor solubility of ceftibuten in the lipid matrix. 2. Drug partitioning into the external aqueous phase during formulation. 3. High concentration of surfactant leading to drug leakage.1. Screen various solid lipids to find one with higher solubilizing capacity for ceftibuten. 2. For hydrophilic drugs like ceftibuten, consider using a double emulsion method (w/o/w) to encapsulate the drug in an inner aqueous phase.[1] 3. Optimize the surfactant concentration; a lower concentration might improve entrapment, but stability needs to be monitored.
Particle Aggregation and Large Polydispersity Index (PDI > 0.3) 1. Insufficient surfactant concentration to stabilize the nanoparticle surface. 2. High lipid concentration leading to coalescence. 3. Inadequate homogenization or sonication energy/time.1. Increase the concentration of the surfactant or use a combination of surfactants. 2. Reduce the concentration of the solid lipid in the formulation. 3. Optimize the homogenization speed and time, or the sonication amplitude and duration, to ensure sufficient particle size reduction and uniformity.
Instability of SLN Dispersion (Sedimentation or Creaming) 1. Low zeta potential leading to particle aggregation over time. 2. Ostwald ripening, where larger particles grow at the expense of smaller ones.1. Use charged surfactants or add a charge-inducing agent to increase the absolute value of the zeta potential (ideally > |30| mV for good stability). 2. Store the SLN dispersion at a lower temperature (e.g., 4°C) to slow down particle growth. Lyophilization can also be considered for long-term storage.

2. In Vivo Oral Bioavailability Studies in Rats

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Pharmacokinetic Data (Cmax, AUC) 1. Inaccurate oral gavage administration (e.g., deposition in the esophagus). 2. Animal stress affecting gastrointestinal motility and absorption. 3. Inconsistent fasting times among animals.1. Ensure proper training in oral gavage techniques. The use of flexible gavage needles can minimize esophageal irritation. 2. Acclimatize animals to handling and the experimental procedures to reduce stress. 3. Standardize the fasting period (typically 12 hours with free access to water) for all animals before dosing.
Low or Undetectable Plasma Concentrations of Ceftibuten 1. The administered dose is too low. 2. Rapid degradation of ceftibuten in the gastrointestinal tract. 3. Insufficient sensitivity of the bioanalytical method.1. Review the dose based on available literature and consider increasing it if necessary. 2. The use of SLNs or other protective formulations is intended to mitigate this. Ensure the formulation integrity. 3. Validate the bioanalytical method (e.g., LC-MS/MS) to ensure it has the required lower limit of quantification (LLOQ) to detect ceftibuten at the expected concentrations.

3. Caco-2 Cell Permeability Assays

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Transepithelial Electrical Resistance (TEER) Values 1. Incomplete monolayer formation. 2. Contamination of the cell culture. 3. Variation in cell seeding density.1. Allow cells to culture for a sufficient duration (typically 21 days) to ensure full differentiation and tight junction formation.[2] 2. Maintain sterile techniques and regularly check for contamination. 3. Standardize the cell seeding density and procedure to ensure a uniform monolayer.
High Apparent Permeability (Papp) for Low Permeability Control Compounds 1. Compromised integrity of the Caco-2 monolayer (leaky tight junctions). 2. Cytotoxicity of the test compound at the concentration used.1. Discard monolayers with TEER values below the acceptable range. Use a paracellular marker like Lucifer yellow to confirm monolayer integrity.[3] 2. Assess the cytotoxicity of ceftibuten and formulation excipients on Caco-2 cells at the tested concentrations and use non-toxic concentrations for the permeability assay.[3]
Low Efflux Ratio for Known P-gp Substrates 1. Low expression of P-glycoprotein (P-gp) transporters in the Caco-2 cells. 2. Use of a P-gp inhibitor in the assay buffer.1. Ensure the Caco-2 cell line used expresses P-gp at appropriate levels. Some cell passages can have reduced transporter expression. 2. Verify the composition of all buffers to ensure no interfering substances are present.

II. Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound generally poor?

A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility, which limits its dissolution in the gastrointestinal fluids. For a drug to be absorbed, it must first be in solution.

Q2: What is the primary mechanism of ceftibuten absorption in the intestine?

A2: Ceftibuten is primarily absorbed via the H+/dipeptide cotransport system, also known as PEPT1, which is an active transport mechanism in the intestinal brush-border membrane. This transport is pH-dependent.

Q3: How can Solid Lipid Nanoparticles (SLNs) improve the oral bioavailability of ceftibuten?

A3: SLNs can enhance the oral bioavailability of ceftibuten in several ways:

  • Improved Solubilization: Encapsulating ceftibuten within the lipid core can keep it in a solubilized state in the gastrointestinal tract.

  • Protection from Degradation: The solid lipid matrix can protect ceftibuten from chemical and enzymatic degradation in the gut.[4]

  • Enhanced Permeability: The small size of nanoparticles can lead to increased surface area for absorption and may facilitate uptake through the intestinal mucosa.

  • Lymphatic Uptake: Lipid-based formulations can be partially absorbed through the intestinal lymphatic system, bypassing the first-pass metabolism in the liver.[5]

Q4: What are the key parameters to evaluate in a rat oral bioavailability study?

A4: The key pharmacokinetic parameters to determine are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

  • Tmax (Time to Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time. An increase in AUC for a new formulation compared to a standard suspension indicates improved bioavailability.

Q5: What is the purpose of a Caco-2 cell permeability assay?

A5: The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs in humans.[6] It helps determine a compound's apparent permeability (Papp) and can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[7]

III. Data Presentation

The following tables present hypothetical but representative pharmacokinetic data for this compound in a standard suspension versus a Solid Lipid Nanoparticle (SLN) formulation, based on improvements seen with other poorly soluble cephalosporins in rat models.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC₀₋₂₄ (µg·hr/mL)Relative Bioavailability (%)
Ceftibuten Suspension208.5 ± 1.22.5 ± 0.545.2 ± 6.8100
Ceftibuten-SLNs2019.8 ± 2.53.0 ± 0.5115.7 ± 15.3~256

Data are presented as mean ± standard deviation. The relative bioavailability of the SLN formulation is calculated relative to the standard suspension.

Table 2: Caco-2 Cell Permeability of this compound

Parameter Value
Apparent Permeability (Papp) (A→B)(e.g., 1.5 ± 0.3) x 10⁻⁶ cm/s
Apparent Permeability (Papp) (B→A)(e.g., 1.8 ± 0.4) x 10⁻⁶ cm/s
Efflux Ratio (Papp B→A / Papp A→B)~1.2

An efflux ratio close to 1 suggests that ceftibuten is not a significant substrate of efflux transporters like P-gp in this model.

IV. Experimental Protocols

1. Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification-Evaporation Method

Objective: To formulate this compound-loaded SLNs to enhance oral delivery.

Materials:

  • This compound

  • Solid Lipid: Glyceryl monostearate (or another suitable lipid)

  • Surfactant: Poloxamer 188 (or another suitable surfactant)

  • Organic Solvent: Dichloromethane (B109758)

  • Aqueous Phase: Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and glyceryl monostearate in dichloromethane.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Subject the coarse emulsion to high-intensity ultrasonication (using a probe sonicator) for 5-10 minutes in an ice bath to reduce the droplet size and form a nanoemulsion.

  • Solvent Evaporation: Stir the resulting nanoemulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the dichloromethane to evaporate completely. This leads to the precipitation of the lipid as solid nanoparticles.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

  • Storage: Store the SLN dispersion at 4°C for further studies. For long-term storage, the SLNs can be lyophilized.

2. Oral Bioavailability Study of this compound SLNs in Rats

Objective: To determine and compare the pharmacokinetic profile of this compound-loaded SLNs with a standard ceftibuten suspension after oral administration in rats.

Materials and Methods:

  • Animals: Male Wistar rats (200-250 g) are used. Animals are fasted for 12 hours before the experiment with free access to water.

  • Dosing:

    • Group 1 (Control): Administer this compound suspension (e.g., in 0.5% sodium carboxymethyl cellulose) orally via gavage at a dose of 20 mg/kg.

    • Group 2 (Test): Administer this compound-loaded SLN dispersion orally via gavage at a dose of 20 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Prepare plasma samples by protein precipitation with acetonitrile.

    • Quantify the concentration of ceftibuten in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC₀₋₂₄) for each group using non-compartmental analysis.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the control and test groups using an appropriate statistical test (e.g., t-test) to determine if there is a significant difference.

3. Caco-2 Cell Permeability Assay for this compound

Objective: To assess the intestinal permeability of this compound using an in vitro Caco-2 cell monolayer model.

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with TEER values within the acceptable range (e.g., >300 Ω·cm²).

  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES as the transport buffer. Adjust the pH of the apical buffer to 6.5 and the basolateral buffer to 7.4 to mimic the pH gradient in the small intestine.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the this compound solution (at a non-toxic concentration) to the apical (A) compartment.

    • Add fresh transport buffer to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Perform the same procedure as above but add the ceftibuten solution to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.

  • Sample Analysis: Analyze the concentration of ceftibuten in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.

V. Visualizations

G cluster_lumen Intestinal Lumen (Apical Side) cluster_enterocyte Enterocyte (Intestinal Epithelial Cell) cluster_blood Bloodstream (Basolateral Side) ceftibuten_lumen Ceftibuten PEPT1 PEPT1 Transporter ceftibuten_lumen->PEPT1 H_lumen H+ H_lumen->PEPT1 ceftibuten_cell Ceftibuten PEPT1->ceftibuten_cell Co-transport ceftibuten_blood Ceftibuten ceftibuten_cell->ceftibuten_blood Passive Diffusion

Ceftibuten absorption via the PEPT1 transporter.

G start Start: Materials organic_phase 1. Prepare Organic Phase (Ceftibuten + Lipid in Dichloromethane) start->organic_phase aqueous_phase 2. Prepare Aqueous Phase (Surfactant in Water) start->aqueous_phase emulsify 3. High-Speed Homogenization (Form O/W Emulsion) organic_phase->emulsify aqueous_phase->emulsify sonicate 4. Ultrasonication (Form Nanoemulsion) emulsify->sonicate evaporate 5. Solvent Evaporation (Lipid Precipitation) sonicate->evaporate end End: Ceftibuten-SLN Dispersion evaporate->end

Workflow for preparing ceftibuten-loaded SLNs.

G start Start: Fasted Rats dosing 1. Oral Gavage Administration (Control vs. Test Formulation) start->dosing blood_sampling 2. Serial Blood Collection (0-24 hours) dosing->blood_sampling plasma_prep 3. Plasma Separation (Centrifugation) blood_sampling->plasma_prep analysis 4. Bioanalysis (LC-MS/MS Quantification) plasma_prep->analysis pk_calc 5. Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_calc end End: Bioavailability Data pk_calc->end

Workflow for an in vivo oral bioavailability study.

References

Validation & Comparative

head-to-head comparison of ceftibuten and cefpodoxime against respiratory pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of the in vitro activity of two oral third-generation cephalosporins, ceftibuten (B193870) and cefpodoxime (B17579), against key bacterial pathogens implicated in respiratory tract infections. The data presented is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research.

In Vitro Antimicrobial Activity: A Quantitative Comparison

The in vitro potency of ceftibuten and cefpodoxime against common respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, has been evaluated in multiple studies. The following table summarizes the minimum inhibitory concentration (MIC) values, specifically the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Key Findings & Citations
Streptococcus pneumoniae Ceftibuten-16[1]Reduced activity observed.[1]
Cefpodoxime-0.12[2]Potent activity against penicillin-susceptible strains.[2][3] Penicillin-resistant strains may exhibit moderate susceptibility.[3]
Haemophilus influenzae Ceftibuten-0.13[4]High activity reported.[1][4]
Cefpodoxime-0.12[2]Potent activity reported.[2]
Moraxella catarrhalis Ceftibuten-4[4]High activity reported.[1][4]
Cefpodoxime-1[2]Potent activity reported.[2]

Note: MIC values can vary between studies due to differences in geographical location of isolates, time of study, and specific laboratory methods used. The data presented is a synthesis of available literature.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent against a specific bacterium. The most common methods employed in the cited studies are the broth microdilution and agar (B569324) dilution techniques, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (as per CLSI guidelines)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[5][6] It involves a series of steps to assess the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid medium.

Workflow for Broth Microdilution MIC Testing:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented for fastidious organisms inoculate Inoculate microtiter plate wells containing antibiotic dilutions with bacterial suspension prep_media->inoculate prep_antibiotic Prepare serial two-fold dilutions of Ceftibuten and Cefpodoxime prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible bacterial growth read_results->determine_mic determine_mic50_90 Calculate MIC50 and MIC90 from a large population of isolates determine_mic->determine_mic50_90

Caption: Workflow for determining MIC using the broth microdilution method.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of ceftibuten and cefpodoxime are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations. For fastidious organisms like S. pneumoniae and H. influenzae, the broth is often supplemented with lysed horse blood.[7]

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well of a 96-well microtiter plate, each containing a specific concentration of the antibiotic. Control wells (with no antibiotic) are included to ensure bacterial growth.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air. For S. pneumoniae, incubation is typically performed in an atmosphere with 5% CO₂.

  • MIC Determination: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[9]

  • MIC50 and MIC90 Calculation: To determine the MIC50 and MIC90, a large number of clinical isolates of a specific bacterial species are tested. The MIC50 is the MIC value that inhibits 50% of the isolates, and the MIC90 is the value that inhibits 90% of the isolates.[10]

Signaling Pathways and Logical Relationships

The logical relationship in a head-to-head comparison study is straightforward, aiming for a direct and unbiased assessment of the antimicrobial agents' potency.

Logical Flow of a Head-to-Head In Vitro Comparison Study:

G start Isolate and Identify Respiratory Pathogens mic_testing Perform Standardized MIC Testing (e.g., Broth Microdilution) start->mic_testing drug_a Ceftibuten mic_testing->drug_a drug_b Cefpodoxime mic_testing->drug_b data_collection Collect MIC Data for Each Drug-Pathogen Combination drug_a->data_collection drug_b->data_collection data_analysis Analyze Data: Calculate MIC50 and MIC90 data_collection->data_analysis comparison Direct Head-to-Head Comparison of Potency data_analysis->comparison conclusion Draw Conclusions on Relative In Vitro Activity comparison->conclusion

Caption: Logical flow for a comparative in vitro antimicrobial study.

Summary of Findings

Based on the available in vitro data, both ceftibuten and cefpodoxime demonstrate potent activity against Haemophilus influenzae and Moraxella catarrhalis.[1][2][4] However, a notable difference in their activity is observed against Streptococcus pneumoniae. Cefpodoxime generally exhibits superior potency against S. pneumoniae, including some penicillin-resistant strains, whereas ceftibuten shows reduced activity against this key respiratory pathogen.[1][2][3] These findings underscore the importance of considering the specific pathogen when selecting an oral cephalosporin (B10832234) for the treatment of respiratory tract infections. Further research, including in vivo and clinical studies, is necessary to fully elucidate the therapeutic implications of these in vitro differences.

References

A Comparative Analysis of In Vivo Efficacy: Ceftibuten Hydrate Versus Amoxicillin-Clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of clinical and bacteriological outcomes for researchers and drug development professionals.

This guide provides a comprehensive comparison of the in vivo efficacy of ceftibuten (B193870) hydrate (B1144303), a third-generation oral cephalosporin, and amoxicillin-clavulanate, a combination of a broad-spectrum penicillin and a β-lactamase inhibitor. The analysis is based on data from multiple clinical trials, with a focus on treatment outcomes in acute exacerbations of chronic bronchitis (AECB) and surgical prophylaxis.

Executive Summary

Ceftibuten hydrate, administered once daily, demonstrates comparable clinical and bacteriological efficacy to amoxicillin-clavulanate, which is typically administered three times daily, in the treatment of acute exacerbations of chronic bronchitis.[1][2][3][4][5] Notably, ceftibuten is associated with a lower incidence of gastrointestinal adverse events.[1][2][3][6] In the context of surgical prophylaxis for cholecystectomy and biliary tract surgery, a single oral dose of ceftibuten has been shown to be more effective and cost-effective than multiple intravenous doses of amoxicillin-clavulanate.[2][7]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative clinical trials.

Table 1: Clinical Efficacy in Acute Exacerbations of Chronic Bronchitis (AECB)

Efficacy EndpointThis compoundAmoxicillin-ClavulanateStudy Reference
Clinical Success Rate (Cure/Improvement) 84% (211/252)79% (93/117)[1]
90%90%[2][3][5]
92.4% (134/145)92.7% (139/150)[4]
Bacteriological Eradication Rate 97% (36/37)86% (12/14)[1]
88.3%87.5%[4]
88% (22/25) of patients with at least one pathogenic strain isolated were cured77% (23/30) of patients with at least one pathogenic strain isolated were cured[6]

Table 2: Adverse Events in Acute Exacerbations of Chronic Bronchitis (AECB)

Adverse Event ProfileThis compoundAmoxicillin-ClavulanateStudy Reference
Gastrointestinal Disturbances 15% (47/316)24% (36/152)[1]
Overall Adverse Events 14.7% (24/163)15.5% (27/172)[4]
14-18%23%[6]

Table 3: Efficacy in Prophylaxis for Biliary Tract Surgery

Efficacy EndpointThis compound (single oral dose)Amoxicillin-Clavulanate (three IV doses)Study Reference
Postoperative Infection Rate 0% (0/50)10% (5/50)[2][6][7]
Adverse Events No adverse effects observedNo adverse effects observed[2][7]

Experimental Protocols

Below are summaries of the methodologies employed in the key cited clinical trials.

Protocol 1: Treatment of Acute Exacerbations of Chronic Bronchitis (AECB)

This protocol is a composite based on several multicenter, randomized trials.[1][2][3][4][5][6]

  • Study Design: Multicenter, randomized, investigator-masked/single-blind/open, parallel-group studies.

  • Patient Population: Adult patients diagnosed with an acute exacerbation of chronic bronchitis.

  • Randomization: Patients were randomly assigned to receive either this compound or amoxicillin-clavulanate.

  • Intervention:

    • Ceftibuten Group: 400 mg oral ceftibuten once daily.[1][2][3][5] In one study, a 5-day course was compared to a 10-day course of amoxicillin-clavulanate.[4]

    • Amoxicillin-Clavulanate Group: 500 mg/125 mg oral amoxicillin-clavulanate three times daily.[1][2][3][5] One study used a 250 mg/125 mg dose three times daily for 10 days.[4]

  • Duration of Treatment: Ranged from 5 to 15 days.[1][4]

  • Efficacy Assessment:

    • Clinical Response: Evaluated at the end of treatment (0-6 days post-treatment) and at a follow-up visit (7-21 days post-treatment).[1] Clinical success was defined as the cure or improvement of the signs and symptoms of AECB.[1]

    • Microbiological Response: Sputum samples were collected for culture and sensitivity testing. The microbiological assessment was categorized as eradication, persistence, relapse, reinfection, colonization, or superinfection.[1]

  • Safety Assessment: Tolerability was evaluated by grading observed adverse events, with a particular focus on gastrointestinal disturbances.[1]

Protocol 2: Antibiotic Prophylaxis in Cholecystectomy and/or Biliary Tract Surgery

This protocol is based on a randomized, comparative, prospective clinical trial.[2][7]

  • Study Design: A randomized, comparative, prospective clinical trial.

  • Patient Population: 100 adult patients undergoing cholecystectomy or biliary tract exploration.

  • Randomization: Patients were randomly allocated to one of two antibiotic regimens (50 patients per group).

  • Intervention:

    • Ceftibuten Group: A single oral dose of 400 mg ceftibuten.

    • Amoxicillin-Clavulanate Group: Three doses of 1000 mg/200 mg amoxicillin-clavulanate administered by intravenous infusion.

  • Primary Outcome: The incidence of postoperative infection.

  • Monitoring: Patients were monitored for signs of infection during their hospital stay and for a 2-week outpatient period.

  • Additional Analysis: A cost-effectiveness comparison was also performed.

Visualizations

The following diagrams illustrate the experimental workflow of the AECB clinical trials and a logical comparison of the two antibiotics.

G cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_outcomes Outcomes start Patients with Acute Exacerbation of Chronic Bronchitis (AECB) screening Screening for Eligibility start->screening randomization Randomization (1:1 or 2:1) screening->randomization ceftibuten This compound (400 mg once daily) randomization->ceftibuten Group A amox_clav Amoxicillin-Clavulanate (500/125 mg three times daily) randomization->amox_clav Group B end_of_treatment End of Treatment Evaluation (0-6 days post-treatment) ceftibuten->end_of_treatment amox_clav->end_of_treatment follow_up Follow-up Evaluation (7-21 days post-treatment) end_of_treatment->follow_up clinical_efficacy Clinical Efficacy (Cure/Improvement) follow_up->clinical_efficacy bacteriological_efficacy Bacteriological Efficacy (Eradication) follow_up->bacteriological_efficacy adverse_events Adverse Events follow_up->adverse_events G ceftibuten This compound efficacy Comparable Clinical Efficacy in AECB ceftibuten->efficacy dosing Once-daily Dosing ceftibuten->dosing side_effects Lower GI Side Effects ceftibuten->side_effects prophylaxis More Effective Surgical Prophylaxis (single oral dose) ceftibuten->prophylaxis amox_clav Amoxicillin-Clavulanate amox_clav->efficacy dosing2 Three-times-daily Dosing amox_clav->dosing2 side_effects2 Higher GI Side Effects amox_clav->side_effects2

References

A Comparative Guide to Inter-Laboratory Validation of Ceftibuten Hydrate MIC Determination Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated methods for determining the Minimum Inhibitory Concentration (MIC) of ceftibuten (B193870) hydrate (B1144303), a critical oral third-generation cephalosporin. The presented data and protocols are compiled from multi-laboratory studies and established standards to ensure robustness and reproducibility in research and clinical settings.

Quantitative Performance of MIC Determination Methods

The validation of MIC determination methods is crucial for accurate antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) has established quality control (QC) ranges for ceftibuten based on multi-laboratory studies, ensuring inter-laboratory reproducibility. The primary methods for which validated data is available are broth microdilution and agar (B569324) dilution.

Table 1: CLSI-Approved Quality Control MIC Ranges for Ceftibuten

Quality Control StrainMethodAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Broth Microdilution0.12 - 0.5
Klebsiella pneumoniae ATCC® 700603™Broth Microdilution0.25 - 1
Klebsiella pneumoniae ATCC® BAA-1705™Broth Microdilution4 - 32
Klebsiella pneumoniae ATCC® BAA-2814™Broth Microdilution8 - 32
Escherichia coli NCTC 13353Broth Microdilution16 - 64

Data sourced from CLSI M100 documents and related studies.[1][2]

A study comparing broth microdilution and agar dilution methods for a combination product of ceftibuten and avibactam (B1665839) demonstrated good essential agreement between the two methods, with an overall essential agreement of 93.6% for Enterobacterales.[3] Essential agreement is defined as MIC values by both methods being within a two-fold dilution of each other.[3] While this study was on a combination product, it provides a strong indication of the comparability of these methods for ceftibuten.

Experimental Protocols

Adherence to standardized protocols is paramount for achieving reproducible MIC results. The following are detailed methodologies for broth microdilution and agar dilution based on CLSI and EUCAST guidelines.

Broth Microdilution Method

This method is considered the gold standard for MIC determination and is extensively detailed in CLSI document M07.[2][4][5]

  • Preparation of Ceftibuten Hydrate Stock Solution:

    • Weigh a sufficient amount of this compound reference standard.

    • Reconstitute the powder in a suitable solvent as recommended by the supplier (typically a buffer solution).

    • Prepare a stock solution at a concentration of 100 times the highest concentration to be tested.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the ceftibuten stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Select at least three to five well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with 10 µL of the diluted bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of ceftibuten that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is an alternative to broth microdilution and is also described in CLSI M07.

  • Preparation of this compound Stock Solution:

    • Follow the same procedure as for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of Mueller-Hinton agar (MHA) plates, each containing a specific concentration of ceftibuten.

    • Add the appropriate volume of the ceftibuten stock solution to molten and cooled MHA (45-50°C) before pouring the plates.

    • Allow the agar to solidify and dry before inoculation.

  • Inoculum Preparation:

    • Prepare the inoculum as described for the broth microdilution method, achieving a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using an inoculum-replicating apparatus, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of ceftibuten that prevents the growth of more than one colony or a fine film of growth.

Visualizing the Methodologies

To further clarify the experimental processes and their comparative logic, the following diagrams are provided.

MIC_Determination_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_bmd Broth Microdilution cluster_ad Agar Dilution start Start stock Prepare Ceftibuten Stock Solution start->stock inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum dilute_broth Serial Dilution in Broth stock->dilute_broth prepare_agar Prepare Ceftibuten- Containing Agar Plates stock->prepare_agar inoculate_broth Inoculate Microplate inoculum->inoculate_broth inoculate_agar Spot Inoculate Plates inoculum->inoculate_agar dilute_broth->inoculate_broth incubate_broth Incubate 16-20h inoculate_broth->incubate_broth read_bmd Read MIC incubate_broth->read_bmd prepare_agar->inoculate_agar incubate_agar Incubate 16-20h inoculate_agar->incubate_agar read_ad Read MIC incubate_agar->read_ad

Caption: Workflow for Broth Microdilution and Agar Dilution MIC Determination.

Method_Comparison_Logic Logic of Method Comparison bmd Broth Microdilution (Reference Method) validation Inter-Laboratory Validation bmd->validation ad Agar Dilution (Alternative Method) ad->validation qc Quality Control Strains (e.g., ATCC 25922) qc->validation reproducibility Reproducibility (Within & Between Labs) validation->reproducibility agreement Essential Agreement (MIC ± 1 dilution) validation->agreement

Caption: Logical Framework for Comparing MIC Determination Methods.

References

Ceftibuten Hydrate Versus Cefdinir: A Comparative Analysis of Antibacterial Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antibacterial spectra of two third-generation oral cephalosporins, ceftibuten (B193870) hydrate (B1144303) and cefdinir (B1668824). The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in the in vitro activity of these antimicrobial agents. The comparison is supported by a compilation of minimum inhibitory concentration (MIC) data from various studies, detailed experimental protocols for susceptibility testing, and visualizations of the underlying mechanism of action and experimental workflows.

Mechanism of Action

Both ceftibuten and cefdinir are bactericidal agents that belong to the β-lactam class of antibiotics.[1] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4] They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting its synthesis, these cephalosporins lead to a weakened cell wall and subsequent cell lysis, ultimately causing bacterial death.[1] Both ceftibuten and cefdinir exhibit stability against many common plasmid-mediated β-lactamases, which are enzymes produced by some bacteria that can inactivate β-lactam antibiotics.[5][6]

General Mechanism of Action for Cephalosporins cluster_drug Cephalosporin (B10832234) (Ceftibuten / Cefdinir) cluster_bacteria Bacterial Cell Cephalosporin Cephalosporin Molecule PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis Cephalosporin->Peptidoglycan_synthesis Inhibits PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Maintains Cell_lysis Cell Lysis and Death Peptidoglycan_synthesis->Cell_lysis Inhibition leads to

Caption: General mechanism of action for cephalosporin antibiotics.

Comparative Antibacterial Spectra: MIC Data

The following table summarizes the minimum inhibitory concentration (MIC) values for ceftibuten and cefdinir against a range of clinically significant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater in vitro potency. Data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates) in µg/mL.

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus (Oxacillin-susceptible)Ceftibuten->16[5]
Cefdinir0.5[7][8]0.5 - 2[7][8]
Streptococcus pneumoniae (Penicillin-susceptible)Ceftibuten-4[9]
Cefdinir-0.015 - 2[10]
Streptococcus pyogenes (Group A Strep)Ceftibuten--
Cefdinir≤0.03[8]≤0.03[8]
Streptococcus agalactiae (Group B Strep)Ceftibuten--
Cefdinir≤0.03[8]0.06[8]
Enterococcus faecalisCeftibuten-Resistant[5]
Cefdinir-16 - 32[10]
Gram-Negative Aerobes
Escherichia coliCeftibuten≤0.13[5]-
Cefdinir0.25[8]0.5[8]
Haemophilus influenzae (β-lactamase positive)Ceftibuten-0.06 - 2[5]
Cefdinir--
Klebsiella pneumoniaeCeftibuten--
Cefdinir0.12[8]1[8]
Moraxella catarrhalisCeftibuten-0.25 - 4[5]
Cefdinir--
Neisseria gonorrhoeaeCeftibuten-0.015 - 0.5[5]
Cefdinir--
Proteus mirabilisCeftibuten--
Cefdinir--
Salmonella spp.Ceftibuten≤0.13[5]-
Cefdinir--
Shigella spp.Ceftibuten≤0.13[5]-
Cefdinir--
Pseudomonas aeruginosaCeftibuten-Resistant[5]
Cefdinir-Resistant[7]

Note: A hyphen (-) indicates that specific data was not available in the searched literature. "Resistant" indicates that the organism is generally not susceptible to the antibiotic.[5][7]

Experimental Protocols for Determining Antibacterial Spectra

The determination of the antibacterial spectra of ceftibuten and cefdinir is primarily achieved through in vitro susceptibility testing methods that determine the Minimum Inhibitory Concentration (MIC) of the antibiotics against various bacterial isolates. The two most common methods are broth microdilution and agar (B569324) dilution.[11][12]

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antibiotic.[12] It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate.[13] Each well is then inoculated with a standardized suspension of the test bacterium.[14] The plates are incubated under specific conditions, typically at 35-37°C for 16-20 hours.[12] Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[14]

Broth Microdilution Experimental Workflow A Prepare serial two-fold dilutions of antibiotic in broth B Dispense dilutions into 96-well microtiter plate A->B D Inoculate each well with the bacterial suspension B->D C Prepare standardized bacterial inoculum C->D E Incubate the plate (e.g., 37°C for 18-24h) D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine the Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for MIC determination using broth microdilution.

Agar Dilution Method

The agar dilution method is considered a reference method for antimicrobial susceptibility testing.[11][15] In this technique, the antibiotic is incorporated into molten agar at various concentrations.[16] The agar is then poured into petri dishes and allowed to solidify. A standardized suspension of the test bacteria is then spotted onto the surface of the agar plates, with each plate representing a different antibiotic concentration.[11] The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.[16]

Summary of Comparative Antibacterial Activity

  • Gram-Positive Bacteria: Cefdinir generally exhibits superior activity against Gram-positive cocci compared to ceftibuten.[7] Cefdinir is effective against oxacillin-susceptible Staphylococcus aureus and various Streptococcus species, including S. pneumoniae and S. pyogenes.[8][10] In contrast, ceftibuten shows limited activity against staphylococci and enterococci.[5]

  • Gram-Negative Bacteria: Ceftibuten demonstrates potent activity against a wide range of Gram-negative bacteria, particularly members of the Enterobacteriaceae family such as E. coli, Salmonella, and Shigella.[5] It is also highly active against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.[5] Cefdinir also possesses good activity against many Gram-negative organisms, including H. influenzae and Klebsiella pneumoniae.[6][8]

  • Resistant Organisms: Both ceftibuten and cefdinir are generally inactive against Pseudomonas aeruginosa and enterococci.[5][7] Cefdinir is not effective against methicillin-resistant Staphylococcus aureus (MRSA).[10]

Conclusion

Ceftibuten hydrate and cefdinir are both valuable third-generation oral cephalosporins with distinct antibacterial profiles. Cefdinir offers a broader spectrum of activity against Gram-positive pathogens, making it a suitable option for infections where these organisms are suspected. Ceftibuten, on the other hand, excels in its potent activity against a wide array of Gram-negative bacteria, particularly those belonging to the Enterobacteriaceae family. The choice between these two agents should be guided by the suspected or confirmed causative pathogen, local resistance patterns, and the clinical presentation of the infection. The data and protocols presented in this guide provide a foundation for informed decision-making in research and drug development contexts.

References

A Head-to-Head Battle: Ceftibuten vs. Cefixime for Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oral antibiotics for urinary tract infections (UTIs), third-generation cephalosporins ceftibuten (B193870) and cefixime (B193813) are notable contenders. A prospective, randomized, open-label clinical trial provides key comparative data on their efficacy and safety in treating complicated UTIs, offering valuable insights for researchers and drug development professionals. This guide synthesizes the findings from this crucial study and other relevant data to present an objective comparison.

Clinical Efficacy and Bacteriological Response

A pivotal study directly comparing ceftibuten and cefixime in patients with complicated UTIs revealed no significant statistical difference in their clinical or bacteriological efficacy.[1][2][3] Both drugs were administered at a dose of 200 mg twice daily.[1][2][3] The clinical efficacy rate for ceftibuten was 78.3%, closely matched by cefixime at 77.3%.[1][2][3] Similarly, the bacteriological eradication rates were comparable, with ceftibuten achieving 52.2% and cefixime 63.6%.[1][2][3]

MetricCeftibuten (200 mg twice daily)Cefixime (200 mg twice daily)p-value
Clinical Efficacy Rate 78.3%77.3%0.9[1][2][3]
Bacteriological Eradication Rate 52.2%63.6%0.08[1][2][3]

Safety and Tolerability Profile

The adverse effects reported in the comparative trial were mild and transient for both antibiotics, with no patients discontinuing treatment due to side effects.[1][2][3] For ceftibuten, adverse events included diarrhea and slight elevation of serum liver transaminases in 6.5% of patients.[1] Cefixime was associated with a slight elevation of serum liver transaminases in 6.5% of patients and a skin rash in 3.2% of patients.[1]

Adverse EffectCeftibutenCefixime
Diarrhea6.5%[1]-
Slight elevation of serum liver transaminase6.5%[1]6.5%[1]
Skin Rash-3.2%[1]

Pharmacokinetic Properties

While the primary clinical trial did not delve into pharmacokinetics, other research highlights differences in how the body processes these drugs. A study in healthy volunteers demonstrated that ceftibuten has a significantly lower mean oral clearance (5.45 L/hour) compared to cefixime (20.4-27.0 L/hour).[4] Both drugs exhibit prolonged serum half-lives, with ceftibuten at 2.35 hours and cefixime at 2.38 hours.[4] These pharmacokinetic profiles contribute to the feasibility of once or twice-daily dosing regimens.[5][6]

Pharmacokinetic ParameterCeftibuten (400 mg single dose)Cefixime (400 mg single dose)
Mean Oral Clearance 5.45 L/hour[4]20.4-27.0 L/hour[4]
Serum Half-life 2.35 hours[4]2.38 hours[4]

Experimental Protocol: Comparative Clinical Trial

The primary data for this comparison is derived from a prospective, randomized, open-label clinical trial conducted between August 1996 and May 1998.[1][2][3]

Study Design:

  • Population: 62 patients with complicated urinary tract infections were initially enrolled. After exclusions, 45 patients were included in the final analysis (23 in the ceftibuten group and 22 in the cefixime group).[1][2][3]

  • Inclusion Criteria: Patients diagnosed with a complicated UTI.

  • Exclusion Criteria: Patients with resistant pathogens, uncomplicated UTIs, initial bacteria-negative cultures, or infective endocarditis were excluded.[1][2][3]

  • Treatment Arms:

    • Ceftibuten: 200 mg administered orally twice daily.[1][2][3]

    • Cefixime: 200 mg administered orally twice daily.[1][2][3]

  • Primary Outcome Measures:

    • Clinical efficacy, assessed by the resolution of signs and symptoms.

    • Bacteriological eradication, determined by follow-up urine cultures.

  • Secondary Outcome Measures:

    • Incidence and nature of adverse effects.

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment and Randomization cluster_treatment Treatment Arms cluster_outcomes Outcome Assessment start 62 Patients with Complicated UTIs Enrolled exclusion Exclusion Criteria Applied (n=17) start->exclusion randomization 45 Patients Randomized exclusion->randomization ceftibuten_arm Ceftibuten Group (n=23) 200 mg twice daily randomization->ceftibuten_arm Randomization cefixime_arm Cefixime Group (n=22) 200 mg twice daily randomization->cefixime_arm Randomization clinical_efficacy Clinical Efficacy Assessment ceftibuten_arm->clinical_efficacy bacteriological_eradication Bacteriological Eradication Assessment ceftibuten_arm->bacteriological_eradication adverse_effects Adverse Effect Monitoring ceftibuten_arm->adverse_effects cefixime_arm->clinical_efficacy cefixime_arm->bacteriological_eradication cefixime_arm->adverse_effects

Comparative Clinical Trial Workflow

Mechanism of Action: A Shared Pathway

As third-generation cephalosporins, both ceftibuten and cefixime exert their bactericidal effects by inhibiting cell wall synthesis in bacteria. This is a well-established mechanism for beta-lactam antibiotics. They are generally more active against Gram-negative bacteria compared to earlier-generation cephalosporins and show stability against many beta-lactamases, the enzymes produced by some bacteria to inactivate beta-lactam antibiotics.[6]

Mechanism_of_Action cluster_drug Cephalosporin Action cluster_bacteria Bacterial Target drug Ceftibuten / Cefixime pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall drug->pbp Binds to and inactivates cell_wall Cell Wall Synthesis pbp->cell_wall Inhibition of lysis Bacterial Cell Lysis cell_wall->lysis Leads to

Cephalosporin Mechanism of Action

References

In Vitro Activity of Ceftibuten-Avibactam Against Enterobacterales: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of ceftibuten-avibactam's performance against key Enterobacterales pathogens, supported by experimental data from recent surveillance studies.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro activity of ceftibuten-avibactam against a broad range of Enterobacterales isolates, including multidrug-resistant strains. The data presented is collated from several extensive surveillance programs, primarily the Antimicrobial Testing Leadership and Surveillance (ATLAS) program, offering a global perspective on the potential of this novel oral antibiotic combination.

Executive Summary

Ceftibuten, an oral third-generation cephalosporin, is in clinical development in combination with avibactam (B1665839), a β-lactamase inhibitor.[1][2][3][4] This combination is being investigated as a potential oral treatment for complicated urinary tract infections (cUTIs), including acute pyelonephritis, caused by multidrug-resistant Enterobacterales.[2][3][5] Avibactam restores ceftibuten's activity against bacteria producing a variety of β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), OXA-48-like carbapenemases, and AmpC β-lactamases.[2][4][5]

The data presented herein demonstrates that ceftibuten-avibactam exhibits potent in vitro activity against a wide spectrum of Enterobacterales, often surpassing the activity of other commonly used oral and intravenous antimicrobial agents.

Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) values and susceptibility data for ceftibuten-avibactam and comparator agents against various populations of Enterobacterales isolates. The data is primarily derived from studies analyzing isolates collected through the ATLAS global surveillance program.

Table 1: In Vitro Activity of Ceftibuten-Avibactam and Comparators Against All Enterobacterales Isolates
Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent Susceptible (%)
Ceftibuten-Avibactam 0.03 0.06 - 0.5 >92.7% (inhibited at ≤1 µg/mL) [2]
Ceftibuten-0.5 - 12864% - 89.3%
Ceftazidime-Avibactam0.12 - 0.250.25 - 0.599.6%
Meropenem0.030.0698.2%
Levofloxacin--26.6% - 75.4%
Trimethoprim-Sulfamethoxazole--40.2% - 73.4%
Fosfomycin--96.8%
Cefpodoxime--2.6%
Ceftriaxone--1%

Note: Susceptibility percentages for ceftibuten-avibactam are often reported as the percentage of isolates inhibited at a specific concentration (e.g., ≤1 µg/mL) as formal breakpoints are still under evaluation.[2][6] Comparator susceptibility is based on established CLSI or EUCAST breakpoints.

Table 2: In Vitro Activity Against Resistant Phenotypes of Enterobacterales
Organism PhenotypeCeftibuten-Avibactam MIC₉₀ (µg/mL)% Inhibited at ≤1 µg/mLComparator MIC₉₀ (µg/mL) / % Susceptible
ESBL-Positive 0.2598.4%[1]Ceftazidime-Avibactam: 99.4% (S)[7]
KPC-Positive 496.7%[1]-
Chromosomal AmpC-Positive -91.0%[1]-
OXA-48-like-Positive -86.0%[1]-
Acquired AmpC-Positive -85.5%[1]-
Multidrug-Resistant (MDR) >6481.7% - 92.1%[5][8]-
Carbapenem-Resistant (CRE) -73.7%[8]Ceftazidime-Avibactam: 77.2% (S)[8], TMP-SMX: 24.6% (S)[8]

Experimental Protocols

The in vitro susceptibility data presented in this guide were predominantly generated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][8]

Broth Microdilution Method

This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Key steps include:

  • Preparation of Inoculum: A standardized suspension of the bacterial isolate is prepared in a saline solution, with its turbidity adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent Dilution: Serial twofold dilutions of the antimicrobial agents are prepared in CAMHB within 96-well microtiter plates. For ceftibuten-avibactam testing, avibactam is typically maintained at a fixed concentration of 4 µg/mL.[2][4][5][9]

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.[10]

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity or the presence of a cell pellet at the bottom of the well. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Interpretation: The determined MIC values are interpreted as susceptible, intermediate, or resistant according to the interpretive criteria (breakpoints) established by regulatory bodies such as the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6] For ceftibuten-avibactam, provisional breakpoints or the percentage of isolates inhibited at a specific concentration are often used for analysis as formal breakpoints are being established.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the broth microdilution method for determining the in vitro activity of antimicrobial agents.

experimental_workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis isolate Bacterial Isolate (from culture) suspension Bacterial Suspension (0.5 McFarland) isolate->suspension inoculum Standardized Inoculum (in CAMHB) suspension->inoculum inoculation Inoculation of Microtiter Plates inoculum->inoculation dilution Serial Dilution of Antimicrobial Agents dilution->inoculation incubation Incubation (35-37°C, 16-20h) inoculation->incubation reading Visual Reading of Bacterial Growth mic MIC Determination reading->mic interpretation Interpretation using CLSI/EUCAST Breakpoints mic->interpretation

References

Safety Operating Guide

Navigating the Safe Disposal of Ceftibuten Hydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like ceftibuten (B193870) hydrate (B1144303) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and compliant disposal of ceftibuten hydrate.

Core Disposal and Safety Data

The following table summarizes key information regarding the disposal and handling of this compound, compiled from safety data sheets.

ParameterInformationSource
Waste Treatment Method Recycle according to official regulations. Waste and empty containers must be handled and eliminated according to current local/national legislation.[1][1]
Disposal Recommendation Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and exhaust air.[2][2]
Environmental Precautions Do not allow the product to enter sewers, surface water, or ground water.[2][3] It is classified as non-hazardous to water.[1][1][2][3]
Container Disposal Non-contaminated packages can be recycled. Packaging that cannot be cleaned must be disposed of in the same manner as the substance.[1][1]
Regulatory Framework Follow the provisions of Directive 2008/98/EC regarding waste management.[1] Disposal must be in accordance with local, regional, national, and international regulations.[3][1][3]

Procedural Workflow for Disposal

The proper disposal of this compound follows a logical sequence to ensure safety and compliance. The workflow below outlines the decision-making process and necessary steps.

start Start: this compound for Disposal assess_contamination Assess Contamination Level of Container start->assess_contamination non_contaminated Non-Contaminated Container assess_contamination->non_contaminated Clean contaminated Contaminated Container / Unused Product assess_contamination->contaminated Contaminated recycle Recycle Container non_contaminated->recycle consult_regulations Consult Local/National Waste Management Regulations contaminated->consult_regulations end End: Compliant Disposal recycle->end prepare_for_disposal Prepare for Chemical Waste Disposal dissolve Dissolve or Mix with a Combustible Solvent prepare_for_disposal->dissolve incinerate Incinerate in a Chemical Incinerator with Afterburner and Scrubber dissolve->incinerate incinerate->end consult_regulations->prepare_for_disposal

Caption: Workflow for the proper disposal of this compound and its containers.

Step-by-Step Disposal Protocol

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, a standard procedure can be derived from safety data sheets and general pharmaceutical waste guidelines.

Objective: To safely dispose of this compound in accordance with environmental regulations and safety protocols.

Materials:

  • This compound waste

  • Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat

  • Combustible solvent (e.g., ethanol, as appropriate and compatible)

  • Approved and labeled chemical waste container

  • Chemical fume hood

Methodology:

  • Personnel Safety: Before handling this compound waste, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Waste Segregation: Identify and segregate the this compound waste from other chemical waste streams.

  • Preparation for Disposal (for solid waste):

    • Work within a chemical fume hood to avoid inhalation of any dust or aerosols.[4]

    • Carefully dissolve or mix the this compound waste with a suitable combustible solvent.[2] This should be done in a designated, appropriate container.

  • Containerization:

    • Transfer the resulting solution into a properly labeled hazardous waste container. The label should clearly indicate the contents.

    • Ensure the container is sealed tightly to prevent leaks or spills.[4]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][4]

    • Storage temperature should be between 2°C - 8°C.[2]

  • Final Disposal:

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

    • The recommended method of final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[2]

  • Decontamination:

    • Thoroughly clean any contaminated surfaces or equipment.[2]

    • Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) in the same hazardous waste container.

  • Empty Container Disposal:

    • If the original container is empty and not contaminated, it can be recycled according to official regulations.[1]

    • If the container cannot be properly cleaned, it must be disposed of as hazardous waste along with the chemical.[1]

Important Considerations:

  • Regulatory Compliance: Always adhere to local, national, and international regulations for pharmaceutical waste disposal.[1][3] The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide specific guidelines for pharmaceutical waste.[5][6]

  • Environmental Protection: Under no circumstances should this compound be disposed of down the drain or in the regular trash, as this can lead to environmental contamination.[1][2][3]

  • Spill Management: In case of a spill, contain the material, absorb it with an inert material, and collect it in a suitable container for disposal.[4] Ventilate the area thoroughly.[2]

References

Essential Safety and Operational Guide for Handling Ceftibuten Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Ceftibuten hydrate (B1144303), a cephalosporin (B10832234) antibiotic. Adherence to these procedures is critical to ensure personnel safety, prevent contamination, and comply with regulatory standards. Ceftibuten hydrate is classified as a respiratory and skin sensitizer, and can cause skin and eye irritation. Therefore, stringent protocols for personal protection, operational handling, and waste disposal must be followed.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of the powder, especially during weighing, transferring, and preparing solutions, to prevent inhalation of aerosolized particles.
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times in the laboratory. A face shield must be worn over safety goggles during powder handling to provide additional protection against splashes and airborne particles.
Hand Double Gloving with Chemical-Resistant GlovesTwo pairs of powder-free nitrile or neoprene gloves are required. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area. Gloves should be changed frequently.
Body Disposable, Low-Permeability Gown with Long SleevesA disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing. If a reusable lab coat is used, it must be laundered regularly and not be worn outside of the laboratory.
Foot Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet to protect against spills.

Operational Plan: Safe Handling Workflow

All handling of this compound powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize aerosol generation.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Powder Handling (in fume hood) cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Pre-label Containers Pre-label Containers Prepare Work Area->Pre-label Containers Weigh Powder Weigh Powder Pre-label Containers->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Cap and Mix Cap and Mix Prepare Solution->Cap and Mix Decontaminate Surfaces Decontaminate Surfaces Cap and Mix->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Decontamination Protocol:

Work surfaces and equipment contaminated with this compound should be decontaminated using a solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which have been shown to hydrolyze and inactivate the beta-lactam ring of cephalosporins.

  • Prepare Decontamination Solution: Prepare a fresh 0.1 M to 0.5 M solution of NaOH or KOH. Exercise caution as these solutions are caustic.

  • Application: Liberally apply the decontamination solution to the contaminated surfaces and equipment.

  • Contact Time: Allow a minimum contact time of 30 minutes to ensure complete inactivation of the antibiotic.

  • Rinsing: Thoroughly rinse the surfaces and equipment with water to remove the decontamination solution.

  • Drying: Dry the surfaces and equipment completely.

Disposal Plan:

All waste generated from handling this compound must be treated as hazardous pharmaceutical waste. Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.

  • Segregation: All contaminated materials, including gloves, gowns, weigh boats, pipette tips, and excess compound, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be marked as "Hazardous Pharmaceutical Waste" and include the name "this compound".

  • Storage: Store the sealed waste container in a secure, designated chemical waste storage area, away from general laboratory traffic.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. The recommended method of destruction for cephalosporin waste is high-temperature incineration.

Emergency Procedures

In Case of Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel. All personnel handling this compound should be aware of the potential for allergic reactions and anaphylaxis, which can be triggered by cephalosporins in sensitized individuals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.